Sulfasymazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMQGBHQZZQTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173584 | |
| Record name | Sulfasymazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-94-7 | |
| Record name | Sulfasymazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfasymazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfasymazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFASYMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZZ3BU4OA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfasalazine: A Comprehensive Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the management of inflammatory conditions such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease.[1] Structurally, it is a prodrug that links sulfapyridine and 5-aminosalicylic acid (5-ASA) via an azo bond.[2] This technical guide provides an in-depth overview of the synthesis pathway of sulfasalazine, its key chemical properties, and its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway.
Chemical Properties
Sulfasalazine is a bright yellow or brownish-yellow, odorless, and tasteless powder.[3] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₄O₅S | [4] |
| Molecular Weight | 398.39 g/mol | [5] |
| Melting Point | 240-245 °C (decomposes) | [5] |
| pKa (Acidic) | 2.65 | [4] |
| Solubility in Water | Practically insoluble | [5] |
| Solubility in Alcohol | Slightly soluble (0.3 mg/mL) | [5] |
| Solubility in Methanol | Slightly soluble (0.6 mg/mL) | [5] |
| Solubility in Saline | 0.01 mg/mL | [6] |
| Solubility in Phosphate Buffer (pH 8) | 3.09 mg/mL | [6] |
Synthesis Pathway
The most common and industrially relevant synthesis of sulfasalazine involves a two-step process: the diazotization of sulfapyridine followed by a coupling reaction with salicylic acid.[7]
Diagram of the Sulfasalazine Synthesis Pathway
References
- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Preparation method for sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
Unraveling the Molecular Intricacies of Sulfasalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine (SASP), a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), has a multifaceted mechanism of action that extends beyond its initial design as a vehicle for delivering 5-aminosalicylic acid (5-ASA) and sulfapyridine to the colon.[1][2] Decades of research have illuminated a complex polypharmacology, revealing direct interactions with key inflammatory and cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular targets of sulfasalazine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and drug development endeavors.
Core Molecular Targets of Sulfasalazine
Sulfasalazine exerts its therapeutic effects by modulating a range of molecular targets. The primary mechanisms of action include the inhibition of the NF-κB signaling pathway, interference with arachidonic acid metabolism, and induction of ferroptosis through inhibition of the cystine-glutamate antiporter.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
A pivotal mechanism of sulfasalazine's anti-inflammatory action is its potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.
Sulfasalazine directly targets and inhibits the IκB kinases (IKKα and IKKβ), the upstream kinases responsible for phosphorylating the inhibitory IκBα protein.[7] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[3][4][6]
Modulation of Arachidonic Acid Metabolism
Sulfasalazine and its metabolites interfere with the arachidonic acid cascade, a critical pathway in the generation of inflammatory lipid mediators such as prostaglandins and leukotrienes.[1][8] This is achieved through the inhibition of two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[8][9][10][11]
-
Cyclooxygenase (COX) Inhibition: Sulfasalazine inhibits both COX-1 and COX-2, the enzymes responsible for converting arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[8]
-
Lipoxygenase (LOX) Inhibition: The drug also inhibits 5-lipoxygenase (5-LOX), which catalyzes the initial steps in the biosynthesis of leukotrienes, potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[8][9][11] Furthermore, sulfasalazine has been shown to inhibit thromboxane synthase, which is involved in platelet aggregation.[11][12]
Inhibition of the Cystine-Glutamate Antiporter (xCT/SLC7A11) and Induction of Ferroptosis
A more recently discovered mechanism of action for sulfasalazine, with significant implications for cancer therapy, is its inhibition of the cystine-glutamate antiporter, system xCT- (SLC7A11).[13][14][15][16] This transporter exchanges extracellular cystine for intracellular glutamate.
By blocking xCT, sulfasalazine depletes intracellular cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[14][15] The resulting decrease in GSH levels leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering a form of iron-dependent programmed cell death known as ferroptosis.[17][18]
Quantitative Data on Molecular Targets
The inhibitory activity of sulfasalazine against its key molecular targets has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Molecular Target | Reported IC50 | Cell Line / System | Reference(s) |
| NF-κB Dependent Transcription | ~0.625 mM | Murine T-lymphocyte cell line (RBL5) | [18] |
| 0.5 - 1.0 mM | Human colon cancer cells (SW620) | [19] | |
| Cyclooxygenase-1 (COX-1) | 3242 µM | Whole blood assay | [9] |
| Cyclooxygenase-2 (COX-2) | 2507 µM | Whole blood assay | [9] |
| 5-Lipoxygenase (5-LOX) | 250 µM | Human leukocytes | [11] |
| 4-5 mM | Human polymorphonuclear leukocytes | [2] | |
| Thromboxane Synthase | 0.9 mM | Human platelets | [12] |
| Prostaglandin F2α Metabolism | ~50 µM | Rabbit colon supernatants | [20][21] |
| Cystine-Glutamate Antiporter (xCT) | 26.1 µM | HeLa cells | [1] |
| 30 µM | Human glioblastoma cells (U87) | [22] |
Experimental Methodologies
The identification and characterization of sulfasalazine's molecular targets have been accomplished through a variety of experimental techniques. Below are detailed descriptions of the core methodologies employed.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound like sulfasalazine.
-
Principle: Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
-
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa, or Jurkat T-cells) is cultured and transfected with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of sulfasalazine or a vehicle control.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luminescence Measurement: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in sulfasalazine-treated cells to that in vehicle-treated cells.
-
In Vitro IKK Kinase Assay
This biochemical assay directly measures the enzymatic activity of the IκB kinases (IKKα and IKKβ) and the inhibitory effect of sulfasalazine.
-
Principle: Recombinant IKKα or IKKβ is incubated with its substrate, a recombinant IκBα protein, in the presence of ATP. The phosphorylation of IκBα is then quantified.
-
Protocol Outline:
-
Reaction Setup: Recombinant IKKα or IKKβ is incubated in a kinase buffer containing various concentrations of sulfasalazine or a vehicle control.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of recombinant IκBα substrate and radiolabeled ATP ([γ-32P]ATP) or by using a non-radioactive method where phosphorylation is detected by a specific antibody.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated IκBα is separated by SDS-PAGE. The extent of phosphorylation is quantified by autoradiography (for radiolabeled ATP) or by Western blotting using a phospho-specific IκBα antibody.
-
Data Analysis: The kinase activity in the presence of sulfasalazine is compared to the vehicle control to determine the inhibitory effect.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity Assays
These assays measure the enzymatic activity of COX and LOX enzymes and their inhibition by sulfasalazine.
-
Principle: The activity of these enzymes is typically determined by measuring the consumption of the substrate (arachidonic acid) or the formation of the product (prostaglandins or leukotrienes). This can be achieved using various detection methods, including colorimetric, fluorometric, or mass spectrometry-based approaches.
-
Protocol Outline (Fluorometric Assay):
-
Enzyme and Inhibitor Incubation: A purified COX or LOX enzyme, or a cell lysate containing the enzyme, is pre-incubated with different concentrations of sulfasalazine or a vehicle control.
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate or arachidonic acid along with a probe that becomes fluorescent upon reaction with the product.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The inhibitory effect of sulfasalazine is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
Cystine Uptake Assay
This cell-based assay measures the activity of the xCT transporter and its inhibition by sulfasalazine.
-
Principle: The uptake of cystine into cells via the xCT transporter is measured. This can be done using radiolabeled cystine or, more commonly now, with fluorescent probes.
-
Protocol Outline (Fluorescent Assay):
-
Cell Culture and Treatment: Cells expressing the xCT transporter (e.g., HeLa or U251 cells) are cultured in a multi-well plate and pre-treated with various concentrations of sulfasalazine or a vehicle control.
-
Cystine Uptake: The cells are then incubated with a fluorescently labeled cystine analog or a system where the uptake of a non-fluorescent precursor leads to an intracellular fluorescent product. For example, a selenocystine-based assay involves the uptake of selenocystine, which is then reduced to selenocysteine intracellularly and reacts with a probe to generate a fluorescent signal.
-
Washing and Fluorescence Measurement: After the incubation period, the cells are washed to remove extracellular probe, and the intracellular fluorescence is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The fluorescence intensity in sulfasalazine-treated cells is compared to that in vehicle-treated cells to determine the percentage of inhibition of cystine uptake.
-
Experimental Workflow for Drug Target Identification
The identification of the molecular targets of a drug like sulfasalazine often follows a structured, multi-pronged approach, starting from phenotypic observations and culminating in target validation.
Conclusion
Sulfasalazine's therapeutic efficacy is a result of its ability to engage with multiple molecular targets, primarily centered around the inhibition of key inflammatory pathways and the modulation of cellular redox homeostasis. Its well-characterized interactions with the NF-κB and arachidonic acid pathways underscore its role as a potent anti-inflammatory agent. The more recent discovery of its inhibitory effect on the xCT transporter has opened new avenues for its application in oncology, leveraging the induction of ferroptosis. This comprehensive guide, with its detailed data and methodologies, serves as a valuable resource for researchers and drug development professionals seeking to further understand and exploit the multifaceted pharmacology of sulfasalazine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 6. Cystine Uptake Assay Kit UP05 manual | DOJINDO [dojindo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discovery Workflow - What is it? [vipergen.com]
- 12. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystine Uptake Assay Kit Cystine Uptake Assay Kit Dojindo [dojindo.com]
- 14. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfasalazine, a potent cystine-glutamate transporter inhibitor, enhances osteogenic differentiation of canine adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sulfasalazine Degradation: Products, Pathways, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine (SSZ), a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, is a prodrug that undergoes significant metabolic degradation to exert its therapeutic effects.[1][2] Understanding the degradation pathways of sulfasalazine, both in vivo and under various stress conditions, is critical for drug development, formulation, stability testing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the degradation products and pathways of sulfasalazine, detailed experimental protocols for its analysis, and a summary of quantitative data from stability studies.
In Vivo Metabolism and Degradation Pathway
The primary route of sulfasalazine degradation in the body is through the enzymatic action of intestinal bacteria.[1][2][3] Approximately 90% of an oral dose reaches the colon intact, where bacterial azoreductases cleave the azo bond of the sulfasalazine molecule.[3][4] This cleavage results in the formation of two primary, pharmacologically active metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][2]
-
Sulfapyridine (SP): This metabolite is readily absorbed from the colon and is largely responsible for the systemic anti-inflammatory and immunomodulatory effects of sulfasalazine.[2] It is further metabolized in the liver through hydroxylation and acetylation.[1]
-
5-Aminosalicylic Acid (5-ASA): This metabolite is poorly absorbed and remains predominantly in the colon, where it exerts a local anti-inflammatory effect, which is particularly beneficial in the treatment of ulcerative colitis.[1][2] 5-ASA is primarily metabolized to N-acetyl-5-aminosalicylic acid.[1]
A small portion, around 15%, of the administered sulfasalazine is absorbed unchanged from the small intestine and subsequently metabolized in the liver to sulfapyridine and 5-ASA.[1]
References
The Genesis of a Keystone Anti-Inflammatory: An In-Depth History and Technical Guide to the Development of Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD) and a significant disease-modifying antirheumatic drug (DMARD), represents a fascinating journey of serendipitous discovery, clinical observation, and subsequent mechanistic elucidation. Initially synthesized with a specific therapeutic target in mind, its ultimate clinical success in an entirely different indication underscores the importance of keen clinical insight and the intricate interplay between the host microbiome and pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic understanding of sulfasalazine, tailored for researchers and professionals in the field of drug development.
The Pioneering Work of Nanna Svartz: A Hypothesis-Driven Approach
The story of sulfasalazine begins in the late 1930s with the Swedish physician and scientist, Dr. Nanna Svartz. At the time, the prevailing hypothesis for the etiology of rheumatoid arthritis (RA) was infectious in nature.[1] Dr. Svartz theorized that a combination of an antibacterial agent and an anti-inflammatory compound could be effective in treating this debilitating disease.[1] Her work led to the synthesis of sulfasalazine, a molecule linking the sulfonamide antibiotic, sulfapyridine, to 5-aminosalicylic acid (5-ASA), a compound with known anti-inflammatory properties, via an azo bond.[2]
The initial clinical trials in patients with "rheumatic polyarthritis" showed encouraging results.[1] However, the advent of corticosteroids in the 1950s overshadowed these early findings, and sulfasalazine fell into relative obscurity for the treatment of RA for several decades.[1]
A Serendipitous Turn: Success in Ulcerative Colitis
While its intended use in rheumatoid arthritis was temporarily eclipsed, a pivotal clinical observation in the 1940s redirected the trajectory of sulfasalazine's development. Physicians noted that patients with both RA and concomitant ulcerative colitis (UC) experienced a significant improvement in their colitis symptoms when treated with sulfasalazine.[3] This serendipitous finding prompted further investigation into its efficacy for IBD.
Subsequent controlled clinical trials in the 1960s solidified sulfasalazine's role as a primary treatment for mild to moderate ulcerative colitis, demonstrating its ability to both induce and maintain remission.[1][3]
Unraveling the Mechanism of Action: A Prodrug's Tale
For many years, the precise mechanism by which sulfasalazine exerted its therapeutic effects remained elusive. The key breakthrough came with the understanding that sulfasalazine is a prodrug, largely unabsorbed in the small intestine, which travels to the colon. There, the azo bond is cleaved by bacterial azoreductases, releasing its two active moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA).[3]
The Role of the Metabolites
Initial studies aimed to determine which of the two metabolites was responsible for the therapeutic effect in ulcerative colitis. A landmark study involving the rectal administration of sulfasalazine, sulfapyridine, and 5-ASA to patients with active UC demonstrated that 5-ASA was the primary active component in treating colitis, while sulfapyridine was largely inactive for this indication.[4] Conversely, sulfapyridine is believed to be the major contributor to the therapeutic effects observed in rheumatoid arthritis, although the parent molecule may also play a role.[1] The majority of the adverse effects associated with sulfasalazine are attributed to the systemic absorption of sulfapyridine.[3]
Molecular Mechanisms of Action
Further research into the molecular mechanisms has revealed a multi-faceted approach by which sulfasalazine and its metabolites modulate the inflammatory response:
-
Inhibition of the NF-κB Pathway: Sulfasalazine has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] It achieves this by directly inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5][6] This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6]
-
Inhibition of Prostaglandin and Leukotriene Synthesis: Both sulfasalazine and its metabolite, 5-ASA, have been demonstrated to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[7][8]
The metabolic activation and subsequent anti-inflammatory signaling cascade are depicted in the diagrams below.
Clinical Development and Efficacy
Ulcerative Colitis
Numerous clinical trials have established the efficacy of sulfasalazine in the management of ulcerative colitis.
Table 1: Efficacy of Sulfasalazine and its Metabolites in Active Ulcerative Colitis
| Treatment Group | Number of Patients | Dosage | Remission Rate | Improvement in Stool Quality | Reference |
| Sulfasalazine | 11 | 1g three times a day | 64% | 82% | [4] |
| Sulfapyridine | 7 | 0.5g three times a day | 14% | Not reported | [4] |
| 5-ASA (suppositories) | 14 | 0.5g three times a day | 86% | 79% | [4] |
A long-term maintenance trial demonstrated that patients receiving sulfasalazine had a significantly lower relapse rate compared to those on placebo.[1]
Rheumatoid Arthritis
After its "rediscovery" for rheumatological use, several controlled trials in the 1970s and 1980s confirmed the efficacy of sulfasalazine as a disease-modifying antirheumatic drug (DMARD).
Table 2: Efficacy of Sulfasalazine in Rheumatoid Arthritis (Meta-analysis of 6 Trials)
| Outcome Measure | Standardized Weighted Mean Difference (vs. Placebo) | 95% Confidence Interval | Reference |
| Tender Joint Score | -0.49 | -0.75 to -0.36 | [6] |
| Swollen Joint Score | -0.49 | -0.79 to -0.12 | [6] |
| Pain | -0.42 | -0.72 to -0.12 | [6] |
| Erythrocyte Sedimentation Rate (ESR) | -17.6 mm | -21.93 to -13.23 | [6] |
Experimental Protocols
Early Clinical Trial in Ulcerative Colitis (Adapted from Dick et al., 1964)
-
Objective: To assess the efficacy of sulphasalazine in the treatment of mild to moderate ulcerative colitis.
-
Study Design: A double-blind, placebo-controlled trial.
-
Patient Population: Patients with a confirmed diagnosis of ulcerative colitis with mild to moderate disease activity.
-
Intervention: Patients were randomized to receive either sulphasalazine (initial dose of 1g four times daily, with a subsequent reduction) or identical placebo tablets.
-
Outcome Measures: The primary outcome was clinical remission, assessed by a combination of symptom evaluation (stool frequency, consistency, presence of blood), sigmoidoscopic appearance, and rectal biopsy.
-
Statistical Analysis: Comparison of remission rates between the two groups.
In Vitro Investigation of NF-κB Inhibition (Adapted from Weber et al., 2000)
-
Objective: To elucidate the molecular mechanism by which sulfasalazine inhibits NF-κB activation.
-
Cell Lines: Human colonic epithelial cell lines (e.g., SW620) and Jurkat T cells.
-
Stimulation: Cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.
-
Treatment: Cells were pre-incubated with varying concentrations of sulfasalazine, 5-ASA, or sulfapyridine prior to stimulation.
-
Assays:
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of NF-κB in nuclear extracts.
-
Western Blot Analysis: To determine the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Immune Complex Kinase Assay: To measure the activity of the IκB kinase (IKK) complex.
-
-
Analysis: Dose-dependent inhibition of NF-κB activation and IKK activity by the test compounds was evaluated.
Mandatory Visualizations
References
- 1. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin synthetase in human rectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin biosynthesis by sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sulphasalazine and its metabolites on prostaglandin synthesis, inactivation and actions on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a key therapeutic agent for inflammatory conditions, exhibits polymorphism, existing in distinct crystalline forms that can influence its physicochemical properties and bioavailability. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of sulfasalazine, focusing on its two primary polymorphic forms. This document details the crystallographic properties, experimental protocols for preparation and characterization, and the relationship between the tautomeric forms and their resulting crystal structures. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction to Sulfasalazine Polymorphism
Sulfasalazine (SSZ) is an anti-inflammatory drug known to exist in at least two polymorphic forms, which are associated with different tautomers of the molecule.[1][2][3] Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the solid state, sulfasalazine presents as an amide tautomer, which crystallizes into a triclinic polymorph, and an imide tautomer, which forms a monoclinic polymorph.[1][2][3] The specific crystalline form can impact critical drug development parameters such as solubility, stability, and dissolution rate. Therefore, a thorough understanding and control of sulfasalazine's polymorphism are crucial for formulation design and ensuring consistent therapeutic efficacy.
Tautomerism and Polymorphic Forms
The two primary polymorphic forms of sulfasalazine are a direct consequence of its ability to exist as two different tautomers in the solid state.
-
Amide Tautomer (Form I): This form crystallizes in a triclinic system.[1][4]
-
Imide Tautomer (Form II): This tautomer crystallizes in a monoclinic system.[1][2]
The migration of a hydrogen atom and the subsequent shift of a double bond are what differentiate the two tautomers, leading to significant changes in their crystal packing and intermolecular interactions.
Crystallographic Data of Sulfasalazine Polymorphs
The structural differences between the two polymorphs are quantitatively defined by their crystallographic parameters. The following table summarizes the key crystallographic data for both the triclinic and monoclinic forms of sulfasalazine.
| Parameter | Form I (Amide Tautomer) | Form II (Imide Tautomer) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| Unit Cell Parameters | ||
| a | 7.0170 Å | Data not available |
| b | 7.3070 Å | Data not available |
| c | 18.0910 Å | Data not available |
| α | 94.673° | 90° |
| β | 92.059° | Data not available |
| γ | 106.633° | 90° |
| Key Hydrogen Bonding Motif | R2(8) and R2(28) | R22(7):R2(8):R22(7) |
Data for Form I sourced from PubChem.[5] Data for Form II sourced from "The imide tautomer of sulfasalazine".[6]
Experimental Protocols
Preparation of Sulfasalazine Polymorphs
4.1.1. Preparation of Form I (Triclinic, Amide Tautomer)
The triclinic polymorph of sulfasalazine can be obtained through recrystallization from ethanol.[2]
-
Protocol:
-
Dissolve sulfasalazine in ethanol.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals.
-
4.1.2. Preparation of Form II (Monoclinic, Imide Tautomer)
The monoclinic polymorph is prepared by heating an ethanolic solution of sulfasalazine under pressure.[2]
-
Protocol:
-
Prepare a solution of sulfasalazine in ethanol.
-
Place the solution in a Teflon-lined stainless steel autoclave.
-
Heat the sealed autoclave to induce the formation of the imide tautomer.
-
Cool the autoclave to room temperature to allow for crystallization.
-
Collect the resulting crystals.
-
Characterization of Polymorphs
A combination of analytical techniques is employed to characterize the different polymorphic forms of sulfasalazine.
4.2.1. Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for distinguishing between different crystalline forms based on their unique diffraction patterns.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Data Collection: Data is collected over a 2θ range of 5° to 50° at a specific scan rate.
4.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymorphs, such as melting point and phase transition temperatures.
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.
-
Instrumentation: A differential scanning calorimeter.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C) under a nitrogen atmosphere.
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and differences in hydrogen bonding between the polymorphs.
-
Sample Preparation: Samples can be prepared as KBr pellets. Dry KBr is finely ground, and a small amount of the sample is mixed in. The mixture is then pressed into a thin pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Collection: Spectra are typically recorded over a range of 400-4000 cm-1.
Visualized Workflows and Relationships
Polymorph Screening and Characterization Workflow
The following diagram illustrates a typical workflow for the screening and characterization of sulfasalazine polymorphs.
Relationship between Tautomers and Polymorphs
This diagram illustrates the logical relationship between the tautomeric forms of sulfasalazine and their corresponding crystalline polymorphs.
Conclusion
The existence of at least two polymorphic forms of sulfasalazine, originating from its amide and imide tautomers, is a critical consideration in its development and manufacturing. The triclinic (Form I) and monoclinic (Form II) polymorphs exhibit distinct crystallographic properties that can influence the drug's performance. The ability to selectively prepare and thoroughly characterize these forms using the experimental protocols outlined in this guide is essential for ensuring product quality, consistency, and optimal therapeutic outcomes. Further research into the relative stability and interconversion kinetics of these polymorphs will continue to be a valuable area of investigation for pharmaceutical scientists.
References
- 1. Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Properties of Sulfasalazine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic properties of the anti-inflammatory drug sulfasalazine and its principal metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine. Understanding these properties is crucial for developing analytical methods for pharmacokinetics, quality control, and metabolite identification studies.
Metabolism of Sulfasalazine
Sulfasalazine (SSZ) acts as a prodrug. Following oral administration, approximately 90% of the dose reaches the colon intact[1]. Intestinal bacteria then cleave the azo bond (–N=N–) to release its two primary active metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalazine[1][2][3]. While 5-ASA is poorly absorbed and exerts its anti-inflammatory effects locally in the colon, sulfapyridine is readily absorbed and is associated with many of the drug's systemic effects and side effects[2][3]. Both the parent drug and its metabolites undergo further metabolism in the liver and intestines before being excreted, primarily in the urine[2][4][5].
Spectroscopic Properties
The distinct chemical structures of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid give rise to unique spectroscopic signatures, which are leveraged for their simultaneous quantification and identification.
UV-Visible spectrophotometry is a common technique for the quantification of sulfasalazine in pharmaceutical formulations. The azo bond in sulfasalazine is the primary chromophore responsible for its characteristic absorption in the UV-Vis spectrum[6].
Table 1: UV-Visible Spectroscopic Data for Sulfasalazine and its Metabolites
| Analyte | λmax (nm) | Solvent/Medium | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Sulfasalazine | 354 - 362 | Ethanol / Methanol / Water | 1.438 × 10⁴ (for NQS complex) | 2 - 25 | [6][7][8] |
| Sulfasalazine | 359 | Water:Methanol (1:1) | - | 2 - 20 | [9] |
| Sulfasalazine-NQS Complex | 456 | Basic Medium (pH 12.5) | 1.438 × 10⁴ | 1 - 25 (x10⁻⁵ M) | [10] |
| Sulfasalazine-Azo Dye | 456 | Basic Medium | 3.3903 × 10⁴ | 0.25 - 20 | [11][12] |
| 5-ASA-Azo Dye | 470 | Basic Medium | 2.672 × 10⁴ | 0.5 - 11.2 |[13] |
Fluorescence spectroscopy offers a highly sensitive method for the determination of sulfasalazine, often employing fluorescence quenching techniques.
Table 2: Fluorescence Spectroscopic Data for Sulfasalazine
| Method | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Quenching of Fluorescein | 492 | 513 | 1 - 45 | 2.64 × 10⁻² | 8.82 × 10⁻² | [14][15] |
| Quenching of Acriflavin | 260 | 504 | - | - | - | [16] |
| Cd-MOF Sensor | - | - | - | 2.67 × 10⁻⁷ M | - |[17] |
Quantitative NMR (qNMR) provides a primary analytical method for the assay of sulfasalazine without the need for a specific reference standard of the analyte itself.
Table 3: ¹H NMR Spectroscopic Data for Sulfasalazine
| Analyte | Solvent | Chemical Shift (δ, ppm) | Description | Reference |
|---|---|---|---|---|
| Sulfasalazine | DMSO-d₆ | 8.36 | Characteristic signal for quantification | [18] |
| Maleic Acid (Internal Standard) | DMSO-d₆ | 6.28 | Internal standard signal for quantification |[18] |
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the simultaneous quantification of sulfasalazine and its metabolites in complex biological matrices like plasma and brain tissue[19][20].
Table 4: Mass Spectrometry Data for Sulfasalazine and its Metabolites
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
|---|---|---|---|---|
| Sulfasalazine (SAS) | ESI+ | 399.1 | 381.1 | [20] |
| Sulfapyridine (SP) | ESI+ | - | - | [19] |
| 5-Aminosalicylic Acid (5-ASA) | ESI+ | - | - | [19] |
| N-acetyl sulfapyridine (Ac-SP) | ESI+ | - | Product ions 42 amu higher than SP fragments |[20] |
Vibrational spectroscopy provides structural information about the functional groups present in sulfasalazine and its metabolites.
Table 5: Key FT-IR and Raman Bands for Sulfasalazine
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FT-IR | 3439 | O-H stretching (phenolic and carboxylic) | [21] |
| FT-IR | 1638 | C=C stretching | [21] |
| FT-IR | 1167, 1141 | Phenolic C-O stretching | [21] |
| Raman | 1580, 1490, 1450, 1400, 1300, 1250, 1150, 1110, 800, 630 | Characteristic sharp peaks for SSZ |[21] |
Experimental Protocols
Detailed and validated methodologies are essential for accurate and reproducible spectroscopic analysis.
The general workflow for the analysis of sulfasalazine and its metabolites involves sample preparation, followed by instrumental analysis and data processing.
-
Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm quartz cells[7][9].
-
Standard Solution Preparation : Accurately weigh and dissolve pure sulfasalazine in a suitable solvent (e.g., ethanol or a 1:1 mixture of water and methanol) to prepare a stock solution (e.g., 100 µg/mL)[7][9].
-
Sample Preparation : Grind a set number of tablets to a fine powder. Weigh an amount of powder equivalent to a single dose and dissolve it in the same solvent as the standard to achieve a known concentration[7].
-
Analysis : Scan the standard solution from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 354-359 nm[7][9].
-
Quantification : Prepare a series of dilutions from the stock solution (e.g., 2-25 µg/mL) and measure their absorbance at the determined λmax to construct a calibration curve. Measure the absorbance of the sample solution and determine its concentration from the calibration curve[7].
-
Instrumentation : A spectrofluorometer.
-
Reagents : Prepare a stock solution of sulfasalazine (e.g., 100 µg/mL), a fluorescent probe solution (e.g., 3 x 10⁻⁵ M fluorescein), and a buffer solution (e.g., 1.5 mol/L borate buffer, pH 11)[14][15].
-
Procedure : In a 10 mL volumetric flask, mix aliquots of the sulfasalazine standard solution, the fluorescein probe, and the buffer. Dilute to the mark with distilled water[15].
-
Analysis : Measure the fluorescence intensity at the emission maximum of the probe (e.g., 513 nm) after excitation at its excitation maximum (e.g., 492 nm)[14]. The presence of sulfasalazine will quench the fluorescence of the probe.
-
Quantification : Construct a calibration curve by plotting the decrease in fluorescence intensity (or using the Stern-Volmer equation) against the concentration of sulfasalazine. Analyze unknown samples using the same procedure[14].
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[19].
-
Sample Preparation : Extract sulfasalazine and its metabolites from 100 µL of human plasma using protein precipitation (e.g., with methanol) containing an internal standard[19]. Centrifuge and inject the supernatant.
-
Chromatography :
-
Column : XBP Phenyl column (100 mm × 2.1 mm, 5 μm)[19].
-
Mobile Phase A : 0.2% formic acid, 2 mM ammonium acetate in water[19].
-
Mobile Phase B : 0.2% formic acid, 2 mM ammonium acetate in methanol[19].
-
Elution : Use a gradient elution program. The total run time is typically short, around 9.0 minutes[19].
-
-
Mass Spectrometry :
-
Mode : Operate in the positive-ion ESI mode.
-
Detection : Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring high selectivity and sensitivity[19].
-
-
Quantification : Establish a linear calibration curve over a range such as 10-10,000 ng/mL for sulfasalazine and 10-1000 ng/mL for its metabolites[19].
Conclusion
Sulfasalazine and its metabolites possess distinct spectroscopic characteristics that enable their detection and quantification through various analytical techniques. UV-Visible spectrophotometry and spectrofluorimetry are simple and effective for quality control of pharmaceutical preparations, while qNMR offers a primary method for quantification. For complex biological samples, the high sensitivity and selectivity of LC-MS/MS make it the method of choice for pharmacokinetic and metabolite identification studies. The data and protocols summarized in this guide serve as a valuable resource for professionals in pharmaceutical research and development.
References
- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 4. Sulfasalazine | PPTX [slideshare.net]
- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. rjptonline.org [rjptonline.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Sensitive Fluorescence Quenching Method for Sulfasalazine Detection Using Fluorescein Probe: Application to Pharmaceutical Formulations and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Synthesis of a Cd-MOF Fluorescence Sensor and Its Detection of Fe3+, Fluazinam, TNP, and Sulfasalazine Enteric-Coated Tablets in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 21. Spectroscopic, density functional theory, cytotoxicity and antioxidant activities of sulfasalazine and naproxen drugs combination - Arabian Journal of Chemistry [arabjchem.org]
The Biological Activity of Sulfasalazine's Main Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine (SASP) has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) for decades. Its therapeutic efficacy is not attributed to the parent drug itself, but rather to its two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalamine. Following oral administration, sulfasalazine is cleaved by bacterial azoreductases in the colon, releasing SP and 5-ASA.[1][2] While both metabolites contribute to the overall therapeutic effect of sulfasalazine, they possess distinct pharmacokinetic profiles and mechanisms of action. Sulfapyridine is readily absorbed and is thought to be responsible for the systemic anti-inflammatory and immunomodulatory effects observed in rheumatoid arthritis.[3][4] In contrast, 5-ASA is poorly absorbed and exerts its anti-inflammatory effects locally within the colon, making it the primary active moiety in the treatment of IBD.[3][5] This technical guide provides an in-depth exploration of the biological activities of these two key metabolites, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development efforts.
Sulfapyridine: The Systemic Modulator
Sulfapyridine is a sulfonamide antibiotic that exhibits immunomodulatory properties, which are believed to be central to its therapeutic effects in rheumatoid arthritis.[3][6] Its primary mechanism of action involves the suppression of pro-inflammatory mediators and the modulation of immune cell function.
Anti-inflammatory and Immunomodulatory Effects
Sulfapyridine has been shown to inhibit the production and secretion of various pro-inflammatory cytokines, including TNF-α and interleukins.[1][3] It is also suggested to inhibit B cell function, thereby reducing the production of immunoglobulins.[1] While the precise molecular targets are not fully elucidated, these actions contribute to the dampening of the inflammatory cascade.
Quantitative Data on Sulfapyridine's Biological Activity
The following table summarizes the available quantitative data on the biological activity of sulfapyridine.
| Target/Process | Assay Type | Organism/Cell Line | Measured Effect | Value | Reference(s) |
| Dihydropteroate Synthetase (DHPS) | Enzyme Inhibition Assay | Pneumocystis carinii (recombinant) | IC50 | 0.18 µM | [7] |
| IL-12 p40 Production | ELISA | J774 Macrophage Cell Line | Significant Suppression | 3000 µM | [8] |
| bFGF-induced Chemotaxis | Chemotaxis Assay | Human Dermal Microvascular Endothelial Cells (HMVEC) | % Inhibition | 22% | [6] |
| Basal Proliferation | Proliferation Assay | Human Dermal Microvascular Endothelial Cells (HMVEC) | Effect | Decreased | [6] |
Table 1: Quantitative Biological Activity of Sulfapyridine
5-Aminosalicylic Acid (5-ASA): The Local Anti-inflammatory Agent
5-Aminosalicylic acid is the active moiety of sulfasalazine in the treatment of inflammatory bowel disease, where it exerts a topical anti-inflammatory effect on the colonic mucosa.[5][9] Its multifaceted mechanism of action involves the inhibition of key inflammatory pathways and the activation of nuclear receptors that regulate inflammation.
Inhibition of Arachidonic Acid Metabolism
A primary mechanism of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[3][10] These lipid mediators are potent drivers of inflammation.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism
Recent evidence has highlighted the role of 5-ASA as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[3][11][12][13][14][15] Activation of PPAR-γ by 5-ASA leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[16]
Quantitative Data on 5-ASA's Biological Activity
The following table summarizes the available quantitative data on the biological activity of 5-aminosalicylic acid.
| Target/Process | Assay Type | Organism/Cell Line | Measured Effect | Value | Reference(s) |
| 5-Lipoxygenase Pathway (Leukotriene B4 and 5-HETE release) | Radio-TLC Assay | Human Polymorphonuclear Leukocytes | IC50 | 4-5 mM | [17] |
| Soybean Lipoxygenase | Enzyme Inhibition Assay | Soybean | IC50 | 250 µM | [10] |
| COX-1 | Enzyme Inhibition Assay | Human Whole Blood | IC50 | 410 µM | [18] |
| COX-2 | Enzyme Inhibition Assay | Human Whole Blood | IC50 | >1000 µM | [18] |
| PPAR-γ Reporter Gene Activity | Luciferase Reporter Assay | HT-29 STD Cells | Fold Induction | ~3-fold | [19] |
Table 2: Quantitative Biological Activity of 5-Aminosalicylic Acid
Signaling Pathways
To visually represent the mechanisms of action of sulfapyridine and 5-ASA, the following diagrams illustrate the key signaling pathways they modulate.
References
- 1. mpbio.com [mpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. biovendor.com [biovendor.com]
- 6. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Soybean lipoxygenase inhibition: studies with the sulphasalazine metabolites N-acetylaminosalicylic acid, 5-aminosalicylic acid and sulphapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholars.csus.edu]
- 15. researchgate.net [researchgate.net]
- 16. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sulfasalazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Sulfasalazine (SSZ) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the determination of SSZ in pharmaceutical formulations and biological matrices such as human plasma. This protocol includes information on instrumentation, reagent preparation, standard and sample preparation, chromatographic conditions, method validation, and data analysis.
Introduction
Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate and reliable quantification of Sulfasalazine in various matrices is crucial for quality control of pharmaceutical products and for pharmacokinetic studies. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.
Principle
The method utilizes reversed-phase chromatography to separate Sulfasalazine from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The eluting compound is detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., XTerra® RP18, 250 mm × 4.6 mm, 5 µm or C18 Brisa LC2, 250 mm x 4.6 mm, 5µ) is recommended.[1][2]
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
pH Meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Chemicals
-
Sulfasalazine Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium Acetate (analytical grade).
-
Acetic Acid (glacial, analytical grade).
-
Phosphoric Acid (analytical grade).
-
Water (HPLC grade).
Preparation of Solutions
-
Mobile Phase Preparation (Example 1): Prepare a mobile phase consisting of a 48:52 (v/v) mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0).[1] To prepare the buffer, dissolve the appropriate amount of ammonium acetate in water, adjust the pH to 7.0 with acetic acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation (Example 2): A mixture of acetonitrile and 10mM Ammonium acetate with the pH adjusted to 4.6 (30:70 v/v) can also be used.[2][3]
-
Standard Stock Solution: Accurately weigh a suitable amount of Sulfasalazine reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5 - 50 µg/mL).[1]
Sample Preparation
-
Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Sulfasalazine.
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate for a specified time to ensure complete dissolution of the drug.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Human Plasma):
-
A simple protein precipitation method can be employed for plasma samples.[2][3]
-
To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 1:2 or 1:3 plasma to acetonitrile ratio).
-
Vortex the mixture vigorously for a few minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The following table summarizes typical HPLC parameters for Sulfasalazine quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | XTerra® RP18 (250 mm × 4.6 mm, 5µm)[1] | C18 Brisa LC2 (250 mm × 4.6 mm, 5µ)[2] | Inertsil ODS (250 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate (pH 7.0) (48:52, v/v)[1] | Acetonitrile: 10mM Ammonium Acetate (pH 4.6) (30:70 v/v)[2][3] | Mobile Phase A: Sodium dihydrogen phosphate and sodium acetate buffer (pH 4.8). Mobile Phase B: Mobile Phase A:Methanol (1:4 v/v). Gradient elution.[4] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[2][3] | 1.0 mL/min[4] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
| Detection Wavelength | 360 nm[1] | 361 nm[2][3] | 320 nm[4] |
| Column Temperature | Ambient | Ambient[2] | Not Specified |
| Run Time | Not Specified | Not Specified | 60 min (gradient)[4] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | r² ≥ 0.999 | 0.99945 - >0.9999[1][2] |
| Concentration Range | Dependent on application | 0.5 - 50 µg/mL[1], 3.125 - 50 µg/mL[2] |
| Accuracy (% Recovery) | 80 - 120% (for biological samples), 98 - 102% (for drug substance) | 94 - 102%[1] |
| Precision (%RSD) | ≤ 2% for intraday and interday precision | < 2%[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.3 µg/mL[1], 0.5 µg/mL[2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 1.0 µg/mL[1], 2.5 µg/mL[2] |
| Specificity/Selectivity | No interference from blank or placebo at the retention time of the analyte. | The method was found to be selective.[1][2] |
| Robustness | Insensitive to small, deliberate changes in method parameters. | The method was found to be robust.[1] |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the Sulfasalazine standards against their known concentrations.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of Sulfasalazine in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflows
Workflow for Pharmaceutical Formulation Analysis
Caption: Workflow for the HPLC analysis of Sulfasalazine in pharmaceutical formulations.
Workflow for Biological Sample (Plasma) Analysis
Caption: Workflow for the HPLC analysis of Sulfasalazine in plasma samples.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of Sulfasalazine in both pharmaceutical and biological samples. The method can be readily implemented in a quality control or research laboratory setting. It is recommended to perform a system suitability test before each analytical run to ensure the performance of the chromatographic system.
References
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmuj.iautmu.ac.ir [tmuj.iautmu.ac.ir]
- 3. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 4. HPLC determination of related substances in sulfasalazine: Ingenta Connect [ingentaconnect.com]
Application Note: Quantification of Sulfasalazine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Sulfasalazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Sulfasalazine.
Introduction
Sulfasalazine is an anti-inflammatory drug used in the treatment of inflammatory bowel disease, such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[2][3] Monitoring the plasma concentrations of Sulfasalazine is crucial for optimizing therapeutic efficacy and minimizing dose-related side effects. This document provides a comprehensive LC-MS/MS protocol for the determination of Sulfasalazine in human plasma.
Metabolic Pathway of Sulfasalazine
Sulfasalazine is primarily metabolized in the colon by bacterial azoreductases, which cleave the azo bond to release sulfapyridine and 5-aminosalicylic acid.[3][4] Sulfapyridine is well-absorbed systemically and undergoes further metabolism in the liver, including hydroxylation and acetylation. 5-ASA is poorly absorbed and largely remains in the colon, where it exerts its therapeutic effect locally.[1]
Caption: Metabolic pathway of Sulfasalazine.
Experimental Protocol
This protocol outlines the necessary materials, sample preparation, and instrument conditions for the analysis of Sulfasalazine in human plasma.
Materials and Reagents
-
Sulfasalazine analytical standard
-
Sulfasalazine-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfasalazine and Sulfasalazine-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sulfasalazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulfasalazine-d4 stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL Sulfasalazine-d4 in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography
| Parameter | Condition |
| Column | Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.450 mL/min[3] |
| Gradient | A suitable gradient should be developed to ensure separation from endogenous interferences. A starting condition of 95% A is suggested. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 7 minutes[3] |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfasalazine | 399.1 | 198.1 | 25 |
| Sulfasalazine-d4 | 403.1 | 202.1 | 25 |
Note: Collision energy is instrument-dependent and should be optimized.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of Sulfasalazine to the peak area of the internal standard (Sulfasalazine-d4). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Sulfasalazine in the plasma samples is then determined from the calibration curve using a linear regression model.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include:
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Sulfasalazine and the internal standard in blank plasma.
-
Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and internal standard.
-
Stability: Freeze-thaw, short-term, and long-term stability of Sulfasalazine in plasma should be evaluated.
Conclusion
The LC-MS/MS method described provides a reliable and robust approach for the quantification of Sulfasalazine in human plasma. The simple sample preparation and high selectivity of the MS/MS detection make this protocol suitable for high-throughput analysis in a research or clinical setting. Proper method validation is essential before its application to sample analysis.
References
- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 2. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 4. Frontiers | Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Induction of Experimental Colitis and Treatment with Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing a murine model of acute colitis using Dextran Sulfate Sodium (DSS) and for evaluating the therapeutic efficacy of Sulfasalazine. The protocols outlined below cover the induction of the disease, treatment administration, and various methods for assessing colitis severity.
Introduction
Animal models of colitis are indispensable tools for investigating the pathogenesis of Inflammatory Bowel Disease (IBD) and for the preclinical evaluation of novel therapeutics. The DSS-induced colitis model is widely used due to its simplicity, reproducibility, and clinical and histological similarities to human ulcerative colitis.[1] DSS, a sulfated polysaccharide, is administered through drinking water and is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation.
Sulfasalazine is a first-line treatment for mild to moderate ulcerative colitis. It is a pro-drug that is cleaved by gut bacteria into its active moieties, 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2] Its primary mechanism of action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4][5][6][7] By blocking NF-κB, Sulfasalazine reduces the transcription of pro-inflammatory genes, including various cytokines, thereby mitigating the inflammatory response in the colon.
Experimental Protocols
Part 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)
This protocol describes the induction of acute colitis in mice.
Materials:
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
Calibrated weighing scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Individually mark each mouse for identification. Record the initial body weight of each animal.
-
DSS Solution Preparation: Prepare a 2.5% to 5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. A fresh solution should be prepared every 2-3 days.[1][8]
-
DSS Administration: Replace the regular drinking water in the cages of the experimental group with the DSS solution.[1][9] The control group should continue to receive regular sterile drinking water.
-
Duration: Provide the DSS solution ad libitum for a period of 7 consecutive days to induce acute colitis.[8][9]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[1]
Part 2: Treatment with Sulfasalazine
This protocol outlines the administration of Sulfasalazine to DSS-treated mice.
Materials:
-
Sulfasalazine
-
Vehicle for suspension (e.g., 0.5% sodium carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Treatment Groups: Divide the animals into the following groups:
-
Control Group: Receives regular drinking water and vehicle.
-
DSS Group: Receives DSS in drinking water and vehicle.
-
DSS + Sulfasalazine Group: Receives DSS in drinking water and Sulfasalazine.
-
-
Sulfasalazine Preparation: Prepare a suspension of Sulfasalazine in the vehicle at the desired concentration. A common dosage for mice is 100 mg/kg/day.[2][10][11]
-
Administration: Administer the Sulfasalazine suspension or vehicle via oral gavage once daily.[2][10] Treatment can be initiated concurrently with DSS administration or after a few days of DSS induction, depending on the study design.
-
Duration of Treatment: Continue the daily treatment for the duration of the DSS administration (7 days) and potentially for a few days after the cessation of DSS, depending on the experimental goals.
Part 3: Assessment of Colitis Severity
Multiple parameters should be evaluated to comprehensively assess the severity of colitis.
3.1 Disease Activity Index (DAI) The DAI is a composite score based on clinical signs and should be recorded daily for each mouse.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | No loss or gain | Normal, well-formed pellets | No blood |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% |
| 4 | >15% | Watery diarrhea | Gross bleeding |
The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
3.2 Macroscopic Assessment
-
At the end of the experiment (e.g., Day 8), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon in centimeters. Colon shortening is a key indicator of inflammation.[9]
3.3 Histological Analysis
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, extent of injury, and crypt damage.
Table 2: Histological Scoring Criteria for Colitis
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage |
|---|---|---|---|
| 0 | None | None | None |
| 1 | Mild | Mucosa | Basal 1/3 damaged |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged |
| 3 | Severe | Transmural | Only surface epithelium intact |
| 4 | | | Complete loss of crypts |
The total histological score is the sum of the individual parameter scores.
3.4 Myeloperoxidase (MPO) Assay MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
-
Homogenize a pre-weighed section of the colon tissue in a suitable buffer (e.g., potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay with a substrate like o-dianisidine dihydrochloride. The change in absorbance is measured spectrophotometrically.
Quantitative Data Summary
The following table provides representative data from DSS-induced colitis experiments, demonstrating the therapeutic effect of Sulfasalazine.
Table 3: Representative Quantitative Outcomes in DSS-Induced Colitis Model
| Group | Peak DAI Score (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
|---|---|---|---|---|
| Control | 0 | 8.5 ± 0.5 | 0.5 ± 0.2 | 10 ± 2 |
| DSS Only | 10.5 ± 1.5 | 5.5 ± 0.4 | 8.0 ± 1.0 | 85 ± 10 |
| DSS + Sulfasalazine (100 mg/kg) | 5.0 ± 1.0 | 7.0 ± 0.5 | 3.5 ± 0.8 | 35 ± 5 |
Values are presented as mean ± standard deviation and are representative examples compiled from typical experimental outcomes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing colitis and Sulfasalazine treatment.
Sulfasalazine Mechanism of Action
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]
- 6. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Noncanonical NF-κB Signaling Upregulation in Inflammatory Bowel Disease Patients is Associated With Loss of Response to Anti-TNF Agents [frontiersin.org]
- 8. wjgnet.com [wjgnet.com]
- 9. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EFFECT OF DSS ADMINISTRATION AND SULFASALAZINE TREATMENT ON BODY WEIGHT AND OXIDATIVE STRESS IN EXPERIMENTAL ULCERATIVE COLITIS IN MICE [ajps.journals.ekb.eg]
- 11. The evaluation of synergistic effects of combination therapy with sulfasalazine and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice - Physiology and Pharmacology [ppj.phypha.ir]
Application Notes and Protocols for the Synthesis of Sulfasalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and innovative techniques for the synthesis of Sulfasalazine and its derivatives. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Introduction to Sulfasalazine and Its Derivatives
Sulfasalazine is a well-established drug used in the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis, and other autoimmune conditions. It is a prodrug that is cleaved in the colon by bacterial azoreductases into its active metabolites: 5-aminosalicylic acid (5-ASA), which exerts local anti-inflammatory effects, and sulfapyridine, which is responsible for some of the systemic therapeutic effects but also for many of the adverse side effects.
The synthesis of Sulfasalazine derivatives is a promising area of research aimed at:
-
Improving therapeutic efficacy: By modifying the structure to enhance the local concentration of 5-ASA in the colon.
-
Reducing side effects: By replacing the sulfapyridine moiety with less toxic carrier molecules.
-
Enhancing solubility and bioavailability: To improve drug delivery and patient compliance.
-
Developing novel therapeutic applications: By conjugating Sulfasalazine or 5-ASA with other active molecules.
This document outlines key synthetic methodologies, provides detailed experimental protocols, and summarizes relevant quantitative data for a range of Sulfasalazine derivatives.
General Synthesis Workflow
The synthesis of most Sulfasalazine derivatives follows a general workflow that involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with a salicylic acid derivative. Subsequent modifications can be made to the resulting molecule to generate a variety of analogs.
Caption: General workflow for the synthesis of Sulfasalazine derivatives.
Key Synthetic Techniques and Experimental Protocols
Synthesis of Sulfasalazine via Azo Coupling
This protocol describes the classic synthesis of Sulfasalazine from sulfapyridine and salicylic acid.
Protocol 1: Synthesis of Sulfasalazine
Materials:
-
Sulfapyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Salicylic acid
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of Sulfapyridine:
-
Dissolve sulfapyridine in a dilute aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling with Salicylic Acid:
-
In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the salicylic acid solution dropwise, while vigorously stirring and maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. A yellow-orange precipitate of Sulfasalazine will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Sulfasalazine.
-
Dry the purified product under vacuum.
-
Characterization:
-
The identity and purity of the synthesized Sulfasalazine should be confirmed by techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of 5-Aminosalicylic Acid (5-ASA) Prodrugs
The synthesis of 5-ASA prodrugs is a common strategy to improve colon-specific drug delivery. This often involves forming an amide or ester linkage with a carrier molecule.
Protocol 2: Synthesis of a 5-ASA-Amino Acid Prodrug (e.g., 5-ASA-Glycine)
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
N-Boc-glycine (or other N-protected amino acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA) for deprotection
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Coupling of N-Boc-glycine with 5-ASA:
-
Dissolve N-Boc-glycine and 5-ASA in anhydrous DCM.
-
Add DMAP as a catalyst.
-
Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deprotection of the Boc Group:
-
Dissolve the crude product from the previous step in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the resulting 5-ASA-Glycine conjugate by recrystallization or column chromatography.
-
Characterization:
-
Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Synthesis of an Ionic Liquid Derivative of Sulfasalazine
The formation of an ionic liquid can significantly improve the solubility of poorly soluble drugs like Sulfasalazine.
Protocol 3: Synthesis of a Cholinium-Sulfasalazine Ionic Liquid
Materials:
-
Sulfasalazine
-
Cholinium hydroxide (as a solution in methanol)
-
Methanol
Procedure:
-
Reaction:
-
Suspend Sulfasalazine in methanol.
-
Add an equimolar amount of cholinium hydroxide solution.
-
Stir the mixture at room temperature. The reaction is complete when a clear solution is obtained (approximately 2 hours).
-
-
Isolation:
-
Evaporate the methanol under reduced pressure.
-
Dry the resulting product under high vacuum to obtain the cholinium-sulfasalazine ionic liquid as a glassy solid.
-
Characterization:
-
The formation of the ionic liquid can be confirmed by NMR spectroscopy. The thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation: Quantitative Summary of Synthesized Derivatives
The following tables summarize quantitative data for selected Sulfasalazine derivatives from various studies. This data allows for a comparative analysis of the different synthetic approaches.
Table 1: Synthesis of Sulfasalazine and its Analogs via Azo Coupling
| Derivative | Starting Amine | Coupling Partner | Yield (%) | Reference |
| Sulfasalazine | Sulfapyridine | Salicylic acid | 93.4 | Patent CN105348184A |
| Balsalazide | 4-Aminobenzoyl-β-alanine | 5-Aminosalicylic acid | - | - |
| Olsalazine | 5-Aminosalicylic acid | 5-Aminosalicylic acid | - | - |
| Ipsalazide | 4-Aminohippuric acid | 5-Aminosalicylic acid | - | - |
Note: Yields for some well-established derivatives are not always reported in recent literature as their synthesis is considered standard.
Table 2: Synthesis of 5-ASA Prodrugs
| Prodrug | Carrier Moiety | Linkage | Yield (%) | Key Finding | Reference |
| 5-ASA-Glycine | Glycine | Amide | Good | Colon-specific release | J. Pharm. Pharmacol. 2000, 52, 935-940 |
| 5-ASA-Alanine | Alanine | Amide | - | Colon-targeting property | Iran J Basic Med Sci. 2017, 20, 785-792 |
| Chitosan-5-ASA | Chitosan | Azo | - | Targeted delivery to the colon | Int J Biol Macromol. 2023, 239, 124317 |
| 5-ASA-Butyrate | Butyrate | Ester | - | Colon-targeting mutual prodrug | Eur J Pharm Biopharm. 2018, 127, 294-302 |
Table 3: Physicochemical Properties of Sulfasalazine Derivatives
| Derivative | Molecular Weight ( g/mol ) | Solubility | Key Advantage |
| Sulfasalazine | 398.39 | Poorly soluble in water | Established efficacy |
| Cholinium-Sulfasalazine | - | ~4000-fold increase in saline | Improved solubility |
Signaling Pathways and Mechanisms of Action
Sulfasalazine and its metabolites exert their anti-inflammatory effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sulfasalazine has been shown to be a potent inhibitor of this pathway.
Caption: Sulfasalazine inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.
Inhibition of Prostaglandin and Leukotriene Synthesis
5-ASA, a metabolite of Sulfasalazine, inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
Caption: The 5-ASA metabolite of Sulfasalazine inhibits COX and LOX enzymes, reducing the synthesis of inflammatory mediators.
Conclusion
The synthesis of Sulfasalazine derivatives remains a vibrant field of research with significant potential for the development of improved therapeutics for inflammatory diseases. The methodologies outlined in these application notes provide a foundation for the rational design and synthesis of novel analogs with enhanced efficacy, safety, and patient compliance. The provided protocols and data serve as a practical resource for researchers aiming to contribute to this important area of drug discovery.
Measuring Sulfasalazine and its Metabolites in Tissue: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the quantitative analysis of sulfasalazine (SASP) and its primary metabolites, sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), in tissue samples. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving sulfasalazine. The protocols described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques, ensuring high sensitivity and specificity.
Introduction
Sulfasalazine is a prodrug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Upon oral administration, the majority of the sulfasalazine dose reaches the colon intact, where it is cleaved by bacterial azoreductases into its active metabolites: 5-aminosalicylic acid, which exerts local anti-inflammatory effects in the colon, and sulfapyridine, which is absorbed systemically and is associated with both therapeutic and adverse effects.[1][2] Accurate measurement of sulfasalazine and its metabolites in tissue is crucial for understanding its pharmacokinetic and pharmacodynamic properties, thereby aiding in the development of more effective therapeutic strategies.
Metabolic Pathway of Sulfasalazine
Sulfasalazine undergoes bacterial azo-reduction in the colon to yield sulfapyridine and 5-aminosalicylic acid. Sulfapyridine can be further metabolized in the liver through hydroxylation, glucuronidation, and polymorphic acetylation. 5-aminosalicylic acid is primarily acetylated in the colon and liver.
Caption: Metabolic pathway of sulfasalazine in the colon and systemic circulation.
Experimental Protocols
This section details the recommended protocols for the extraction and analysis of sulfasalazine and its metabolites from tissue samples. A generalized workflow is presented below, followed by specific protocols for sample preparation and analytical methods.
General Experimental Workflow
The overall process for analyzing sulfasalazine and its metabolites in tissue samples involves tissue homogenization, extraction of the analytes, and subsequent analysis by LC-MS/MS or HPLC.
Caption: A generalized workflow for the analysis of sulfasalazine and its metabolites in tissue samples.
Protocol 1: Sample Preparation from Tissue
This protocol is a composite based on methods for placental and brain tissue and can be adapted for other tissues like the colon.[3][4]
Materials:
-
Tissue sample (frozen at -80°C)
-
Homogenization buffer: Water:Methanol (1:1, v/v)[4]
-
Internal Standards (IS): Sulfasalazine-d4 and Sulfapyridine-d4[4]
-
Precipitating agent: Acetonitrile
-
Solid-Phase Extraction (SPE) columns (if required)
-
Centrifuge
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample.
-
Add the homogenization buffer (e.g., 4 mL of water:methanol per gram of tissue).
-
Spike the sample with the internal standards.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Protein Precipitation:
-
To the tissue homogenate, add 3 volumes of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (Optional, for cleaner samples):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is adapted from a method for the simultaneous quantification of sulfasalazine and sulfapyridine in human placenta.[3][4]
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Electrospray Ionization (ESI) source in positive mode[5]
Chromatographic Conditions:
-
Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent[4]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid[4]
-
Flow Rate: 0.450 mL/min[4]
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Injection Volume: 10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions: To be optimized for sulfasalazine, sulfapyridine, 5-ASA, and their corresponding internal standards.
Protocol 3: HPLC-UV Analysis
This protocol is based on a validated method for the stability testing of sulfasalazine and can be adapted for the analysis of its metabolites.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Chromatographic Conditions:
-
Column: XTerra® RP18 (4.6 mm × 250 mm; 5 µm)[6]
-
Mobile Phase: Methanol and 10 mM ammonium acetate buffer (pH 7.0) (48:52, v/v)[6]
-
Flow Rate: 0.8 mL/min[6]
-
Detection Wavelength: 360 nm for Sulfasalazine (wavelengths for metabolites should be optimized)[6]
-
Injection Volume: 20 µL
Quantitative Data Summary
The following tables summarize the quantitative parameters from various published methods for the analysis of sulfasalazine and its metabolites.
Table 1: LC-MS/MS Method Performance in Biological Matrices
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Sulfasalazine | Human Plasma | 10 | 10 - 10,000 | Not Reported | < 15 | [5] |
| Sulfapyridine | Human Plasma | 10 | 10 - 1,000 | Not Reported | < 15 | [5] |
| 5-ASA | Human Plasma | 10 | 10 - 1,000 | Not Reported | < 15 | [5] |
| Sulfasalazine | Mouse Plasma | 9.15 | 9.15 - 6670 | 94.2 - 114 | 4.09 - 8.71 | [7] |
| Sulfasalazine | Human Placenta | 30 | 30 - 30,000 | 101.6 - 112.7 | 4.4 - 6.7 | [3] |
| Sulfapyridine | Human Placenta | 30 | 30 - 30,000 | 97.4 - 108.4 | 3.7 - 10.0 | [3] |
Table 2: HPLC Method Performance in Biological Matrices
| Analyte | Matrix | LLOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Reference |
| Sulfasalazine | Human Serum | 0.1 | 0.1 - 12 | Not Reported | [8] |
| Sulfapyridine | Human Serum | 0.1 | 0.1 - 12 | Not Reported | [8] |
| N-acetylsulfapyridine | Human Serum | 0.25 | 0.25 - 12 | Not Reported | [8] |
| Sulfasalazine | Pharmaceutical | 0.5 | 0.5 - 50 | 94 - 102 | [6] |
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for the measurement of sulfasalazine and its metabolites in tissue samples. The use of LC-MS/MS is recommended for high sensitivity and specificity, particularly for complex tissue matrices. Proper sample preparation, including homogenization and protein precipitation, is critical for obtaining accurate and reproducible results. These methods are valuable tools for advancing our understanding of the pharmacology of sulfasalazine.
References
- 1. An experiment to determine the active therapeutic moiety of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfasalazine Solubility for In vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using sulfasalazine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of sulfasalazine?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Sulfasalazine is soluble in DMSO at concentrations up to 100 mg/mL.[1][2][3] Dimethylformamide (DMF) can also be used, with a solubility of approximately 30 mg/mL.[1] For an organic solvent-free option, 1 M NaOH can be used to dissolve sulfasalazine at a concentration of at least 100 mg/mL, or NH4OH can be used to dissolve it at 150 mg/mL with sonication and pH adjustment to 9.[3]
Q2: Can I dissolve sulfasalazine directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is possible but yields a much lower concentration. The solubility of sulfasalazine in PBS (pH 7.2) is approximately 0.2 mg/mL.[1] It is important to note that aqueous solutions of sulfasalazine are not recommended for storage for more than one day.[1]
Q3: My sulfasalazine is precipitating when I dilute my DMSO stock solution into my cell culture media. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of sulfasalazine. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous medium. Add the sulfasalazine stock solution to the media while vortexing or mixing to ensure rapid and even distribution.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the sulfasalazine stock can sometimes help improve solubility.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as polysorbate 80 (Tween 80), can improve the solubility of sulfasalazine in aqueous solutions.[4][5]
Q4: What is the mechanism of action of sulfasalazine that I should be aware of for my in vitro assays?
A4: Sulfasalazine is known to have several mechanisms of action. A primary mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, which is a key regulator of inflammation.[6][7] Sulfasalazine and its metabolites can also inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing the production of prostaglandins and leukotrienes.[8][9] Additionally, it can induce apoptosis and ferroptosis in certain cell types.[7]
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using sulfasalazine solutions for in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving sulfasalazine powder. | Inappropriate solvent or insufficient mixing. | Use DMSO for high concentration stock solutions. Utilize sonication and gentle warming to aid dissolution.[3] For aqueous solutions, consider adjusting the pH to be more alkaline.[4] |
| Precipitation in cell culture media after dilution. | Low aqueous solubility of sulfasalazine. | Lower the final DMSO concentration, perform serial dilutions while mixing, and consider pre-warming the media. The use of surfactants can also be explored.[4][5] |
| Inconsistent experimental results. | Degradation of sulfasalazine in aqueous solution. | Prepare fresh aqueous dilutions of sulfasalazine for each experiment. Aqueous solutions should not be stored for more than a day.[1] Stock solutions in DMSO are more stable when stored at -20°C.[1] |
| Cell toxicity observed. | High concentration of organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). |
Quantitative Data Summary
The solubility of sulfasalazine in various solvents is summarized in the table below for easy comparison.
| Solvent | Solubility | Notes |
| DMSO | ~100 mg/mL[1] | Fresh, non-hygroscopic DMSO is recommended.[2] |
| DMF | ~30 mg/mL[1] | |
| 1 M NaOH | ≥ 100 mg/mL[3] | |
| NH4OH | 150 mg/mL[3] | Requires sonication and pH adjustment to 9. |
| PBS (pH 7.2) | ~0.2 mg/mL[1] | |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sulfasalazine Stock Solution in DMSO
-
Materials:
-
Sulfasalazine powder (FW: 398.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out 39.84 mg of sulfasalazine powder and transfer it to a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming may also be applied.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1]
-
Protocol 2: Preparation of a 1 mM Sulfasalazine Working Solution in Cell Culture Media
-
Materials:
-
100 mM Sulfasalazine stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 100 mM sulfasalazine stock solution.
-
In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.
-
While gently vortexing the medium, add 10 µL of the 100 mM sulfasalazine stock solution to create a 1 mM working solution.
-
Ensure the solution is well-mixed to prevent localized high concentrations of DMSO and precipitation.
-
Use the working solution immediately for your in vitro assay. Do not store the diluted aqueous solution.[1]
-
Visualizations
Caption: Sulfasalazine inhibits the NF-κB signaling pathway.
Caption: Troubleshooting workflow for sulfasalazine dissolution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
Technical Support Center: Optimizing HPLC Methods for Sulfasalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Sulfasalazine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Sulfasalazine in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My Sulfasalazine peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for Sulfasalazine is a common issue and can often be attributed to several factors related to the mobile phase and column interactions.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic functional groups of Sulfasalazine, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: The pKa values of Sulfasalazine are approximately 2.4, 9.7, and 11.8[1]. Working at a lower pH (e.g., around 3.0 with acetic acid or an ammonium acetate buffer) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry[1]. However, be aware that very volatile acids like acetic acid might lead to reproducibility issues with retention time[1].
-
Solution 2: Use a Different Column: Consider using a column with low silanol activity or an end-capped column to reduce silanol interactions[2].
-
-
Mobile Phase pH is Inappropriate: The pH of the mobile phase plays a critical role in controlling the ionization state of Sulfasalazine, which in turn affects its retention and peak shape.
-
Solution: Experiment with the mobile phase pH. A study found that adjusting the pH to 7.0 with an ammonium acetate buffer helped to achieve a symmetrical peak and good resolution from degradation products[1]. It is crucial to operate within the stable pH range of your column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my Sulfasalazine peak is shifting between injections. What could be causing this variability?
Answer: Retention time instability can compromise the reliability of your analytical method. Here are some common causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution or after the system has been idle.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate pH adjustment. If using a buffer, ensure it is fully dissolved. Degas the mobile phase properly to prevent air bubbles in the pump, which can cause flow rate fluctuations.
-
-
Pump and System Leaks: A leak in the HPLC system will cause the pressure to fluctuate and lead to an unstable flow rate.
-
Solution: Check for leaks around pump seals, fittings, and connections. Salt buildup from buffers can indicate a slow leak.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the column and mobile phase.
-
Issue 3: Poor Resolution Between Sulfasalazine and Impurities/Degradants
Question: I am not able to separate Sulfasalazine from its degradation products. How can I improve the resolution?
Answer: Achieving adequate resolution is critical for stability-indicating methods.
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is a key factor in controlling resolution.
-
Solution 1: Adjust Organic Content: A stepwise decrease in the percentage of the organic solvent (e.g., methanol or acetonitrile) will generally increase retention times and can improve the resolution between closely eluting peaks[1].
-
Solution 2: Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
-
Mobile Phase pH: As with peak shape, pH can significantly impact the selectivity and resolution of ionizable compounds like Sulfasalazine and its impurities.
-
Solution: Systematically vary the pH of the mobile phase. One study found that increasing the pH to 7.0 was effective in resolving Sulfasalazine from an alkali-induced degradation product[1].
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Sulfasalazine analysis on a C18 column?
A1: A good starting point for developing a reversed-phase HPLC method for Sulfasalazine is an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and a buffer. Based on published methods, a common starting composition is a 30:70 (v/v) ratio of acetonitrile to 10mM ammonium acetate buffer with the pH adjusted to around 4.5-4.6[6][7][8][9]. The detection wavelength is typically set around 360 nm[1][7][10].
Q2: What are the typical HPLC parameters for Sulfasalazine analysis?
A2: Below is a summary of typical parameters from various validated methods.
| Parameter | Typical Values |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile or Methanol with Ammonium Acetate buffer (10mM) |
| pH | 4.5 - 7.0 |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection (UV) | 358 - 362 nm |
| Temperature | Ambient or controlled (e.g., 35°C) |
Q3: My sample contains degradation products of Sulfasalazine. Which buffer is recommended?
A3: For methods that may later be adapted for LC-MS analysis to identify unknown degradation products, an ammonium acetate buffer is recommended as it is volatile and compatible with mass spectrometry[1]. Phosphate buffers, while effective for HPLC-UV, are not suitable for LC-MS[1].
Q4: How stable is Sulfasalazine in solution?
A4: Sulfasalazine is reported to be stable under acidic, oxidative, dry heat, and photolytic conditions. However, it shows degradation under extreme alkaline conditions (e.g., 5N NaOH at 85°C)[1][3][4][5][7]. When preparing standards and samples, it is advisable to use fresh solutions and protect them from prolonged exposure to strong bases.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Sulfasalazine in Plasma
This protocol is adapted from a validated method for the quantification of Sulfasalazine in human plasma[6][8].
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 10mM Ammonium Acetate (pH adjusted to 4.6) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 361 nm.
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Sulfasalazine in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions with the mobile phase to create calibration standards.
-
-
Sample Preparation (Plasma):
-
To a volume of plasma, add acetonitrile in a 1:2 or 1:3 ratio to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Sulfasalazine
This protocol is based on a method developed to separate Sulfasalazine from its degradation products[1][3][4][5].
-
Chromatographic Conditions:
-
Column: XTerra® RP18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol and 10mM Ammonium Acetate buffer (pH adjusted to 7.0) in a 48:52 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 360 nm.
-
-
Forced Degradation Sample Preparation:
-
Alkaline Hydrolysis: Dissolve Sulfasalazine in 5N NaOH and heat at 85°C for 24 hours. Neutralize the solution before injection.
-
Acidic Hydrolysis: Dissolve Sulfasalazine in 5N HCl and heat at 85°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve Sulfasalazine in 30% H₂O₂ and keep at room temperature for 24 hours.
-
Inject the stressed samples alongside a non-degraded standard to assess the separation.
-
Visualizations
Caption: A troubleshooting decision tree for common HPLC issues.
Caption: A workflow for HPLC method development for Sulfasalazine.
References
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Sulfasalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tmuj.iautmu.ac.ir [tmuj.iautmu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
How to prevent Sulfasalazine degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sulfasalazine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause Sulfasalazine degradation during sample preparation?
A1: Sulfasalazine is susceptible to degradation under specific conditions. The primary factors to consider are:
-
pH: It is relatively stable in acidic and neutral solutions but can degrade under strongly alkaline conditions.[1][2]
-
Enzymatic Degradation: In biological samples, particularly those containing gut bacteria or liver homogenates, the azo bond of Sulfasalazine can be cleaved by bacterial azoreductases, breaking it down into sulfapyridine and 5-aminosalicylic acid.[3]
-
Light: While some studies suggest it is relatively stable to photolysis, it is still best practice to protect samples from direct light to minimize any potential for photodegradation.[1][2]
-
Temperature: Elevated temperatures, especially in combination with high pH, can accelerate degradation.[2][4]
Q2: What are the major degradation products of Sulfasalazine?
A2: The primary degradation of Sulfasalazine involves the cleavage of its azo bond.
-
Under alkaline hydrolysis , a minor degradation product is formed.[1][2]
-
In the presence of intestinal bacteria , Sulfasalazine is metabolized into two main components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[5]
Q3: At what pH should I prepare my Sulfasalazine samples to ensure stability?
A3: To maintain the stability of Sulfasalazine, it is recommended to prepare and maintain your samples in a neutral to slightly acidic pH range (pH 4-7). Avoid strongly alkaline conditions (pH > 9) as this can lead to degradation.[1][2]
Q4: How should I store my samples containing Sulfasalazine?
A4: For optimal stability, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[6] Always protect samples from light by using amber vials or by wrapping containers in aluminum foil.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of Sulfasalazine | Degradation due to high pH during extraction. | Ensure all buffers and solutions used during sample preparation are at a neutral or slightly acidic pH. |
| Enzymatic degradation in biological samples. | Immediately after collection, add a broad-spectrum enzyme inhibitor to the sample. Keep samples on ice throughout the preparation process. | |
| Adsorption to container surfaces. | Use low-adsorption polypropylene tubes. Silanizing glassware can also minimize adsorption. | |
| Variable results between replicates | Incomplete protein precipitation. | Ensure thorough mixing and adequate incubation time after adding the precipitating agent. Optimize the ratio of precipitating agent to sample volume. |
| Inconsistent sample handling. | Standardize all sample preparation steps, including timing, temperature, and vortexing duration. | |
| Presence of unexpected peaks in chromatogram | Contamination of reagents or solvents. | Use high-purity, HPLC-grade reagents and solvents. Prepare fresh solutions daily. |
| Formation of degradation products. | Review the sample preparation procedure to identify and eliminate potential causes of degradation (e.g., high pH, prolonged exposure to light or elevated temperature). |
Quantitative Stability Data
The following table summarizes the stability of Sulfasalazine under various stress conditions as reported in forced degradation studies.
| Condition | Duration | Temperature | Observation | Reference |
| 0.1 N HCl | 24 hours | 85°C | No degradation noted. | [1][2] |
| 2 N HCl | 24 hours | 85°C | No degradation noted. | [1][2] |
| 5 N HCl | 24 hours | 85°C | No degradation noted. | [1][2] |
| Water | 24 hours | 85°C | No degradation noted. | [1][2] |
| 0.1 N NaOH | 24 hours | 85°C | No degradation noted. | [1][2] |
| 2 N NaOH | 24 hours | 85°C | No degradation noted. | [1][2] |
| 5 N NaOH | 24 hours | 85°C | Minor degradation (<0.2%) observed. | [1][2] |
| 30% H₂O₂ | 24 hours | Room Temp | No degradation noted. | [1][2] |
| Dry Heat | 31 days | 50°C | No degradation noted. | [1][2] |
| Photolysis (UV-VIS light) | - | - | No degradation noted. | [1][2] |
Experimental Protocols
Protocol 1: Extraction of Sulfasalazine from Plasma
This protocol is based on a protein precipitation method.[6]
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis (e.g., by HPLC).
Protocol 2: Extraction of Sulfasalazine from Tissue Homogenates
This protocol is a general guideline and may require optimization based on the specific tissue type.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh the tissue sample and add 3 volumes of ice-cold homogenization buffer (e.g., for 100 mg of tissue, add 300 µL of buffer).
-
Homogenize the tissue on ice until no visible particles remain.
-
Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Proceed with evaporation and reconstitution as described in Protocol 1 (steps 6-8).
Visualizations
Caption: A general workflow for the extraction of Sulfasalazine from biological samples.
Caption: Major degradation pathways of Sulfasalazine under alkaline and biological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue and bacterial splitting of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Sulfasalazine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of Sulfasalazine.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is enhancing the oral bioavailability of Sulfasalazine a major research focus?
Sulfasalazine is characterized by poor water solubility and low permeability, which classifies it as a Biopharmaceutical Classification System (BCS) Class IV drug.[1][2] These properties lead to low and variable oral bioavailability, estimated to be less than 15%.[1][3] This poor absorption can limit its therapeutic effectiveness and lead to inconsistent clinical outcomes. Enhancing its bioavailability is crucial for developing more effective and reliable oral dosage forms.
Q2: What are the primary formulation strategies to improve Sulfasalazine's bioavailability?
Researchers are exploring several advanced drug delivery systems to overcome the challenges of Sulfasalazine's poor solubility and permeability. Key strategies include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like Sulfasalazine, improving solubility, stability, and providing controlled release.[1]
-
Liposomes: Vesicular systems composed of lipid bilayers that can entrap drugs, enhancing their solubility and modifying their pharmacokinetic profile.[3][4][5]
-
Nanocrystals/Nanosuspensions: Reducing the particle size of Sulfasalazine to the nanometer range significantly increases the surface area, which boosts its dissolution rate and saturation solubility.[6]
-
Solid Dispersions: This technique involves dispersing Sulfasalazine in a hydrophilic polymer matrix (like Gelucire 50/13) to improve its dissolution characteristics.[7][8][9]
-
Colon-Targeted Systems: As Sulfasalazine is primarily used for inflammatory bowel diseases (IBD), formulations are often designed to release the drug specifically in the colon. This is typically achieved using pH-sensitive polymers (e.g., Eudragit® S100) that dissolve in the higher pH environment of the colon.[6][10][11][12]
Q3: What is the significance of colon-targeting for Sulfasalazine formulations?
Colon-targeting is crucial for treating local conditions like ulcerative colitis and Crohn's disease. Sulfasalazine is a prodrug that is cleaved by bacterial azoreductases in the colon into its active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[13] By delivering the drug directly to the colon, formulations can maximize the local anti-inflammatory effect of 5-ASA while minimizing systemic absorption and associated side effects.[14][15] This is often achieved by coating tablets or nanoparticles with pH-dependent polymers that remain intact in the stomach and small intestine but dissolve in the colon.[10][12][16]
Section 2: Troubleshooting Guides
Solid Lipid Nanoparticles (SLNs)
Q: My SLN formulation shows low drug entrapment efficiency (EE%). What are the common causes and solutions?
-
Problem: The drug may be partitioning into the external aqueous phase during preparation, especially if it has some aqueous solubility or if the lipid core solidifies too slowly.
-
Solutions:
-
Optimize Lipid Composition: Select a lipid in which Sulfasalazine has higher solubility. Increasing the drug-to-lipid ratio can sometimes help, but overloading can also lead to drug expulsion.[1]
-
Adjust Surfactant Concentration: The type and concentration of surfactant are critical. An inappropriate concentration can lead to drug leakage. Experiment with different surfactants or combinations.
-
Refine Preparation Method: In methods like solvent emulsification-diffusion, ensure rapid solvent removal to promote quick lipid solidification, which helps trap the drug inside the nanoparticle core.[17][18]
-
Q: The particle size of my Sulfasalazine SLNs is too large (>500 nm) and/or the Polydispersity Index (PDI) is high (>0.4). How can I optimize this?
-
Problem: Inefficient energy input during homogenization or inappropriate stabilizer concentrations can lead to large, non-uniform particles.
-
Solutions:
-
Increase Homogenization Energy: Increase the stirring speed, homogenization pressure, or sonication time/amplitude to break down the lipid droplets more effectively.
-
Optimize Stabilizer Concentration: Ensure an adequate concentration of surfactant (e.g., Tween 80) and co-surfactant (e.g., PVP) is present to cover the surface of the newly formed nanoparticles and prevent aggregation.[1]
-
Control Temperature: The temperature of the process should be kept above the melting point of the lipid to ensure it is in a liquid state during homogenization.
-
Liposomes
Q: Using the thin-film hydration method, I'm struggling to achieve high entrapment efficiency for Sulfasalazine. What can I try?
-
Problem: Drug leakage during hydration or inefficient passive loading due to the drug's properties.
-
Solutions:
-
Vary Lipid Composition: The ratio of lecithin to cholesterol is critical for vesicle stability and drug retention. Cholesterol modulates membrane fluidity; adjusting its concentration can improve EE%.[3][4]
-
Optimize Hydration Conditions: Ensure the hydration medium's temperature is above the lipid's phase transition temperature (Tc). The speed of rotation during hydration also affects the formation of the liposomes.
-
Change the Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio. An optimal ratio will exist where entrapment is maximal before saturation occurs.[3][4]
-
Colon-Targeted Formulations
Q: My pH-dependent coating is releasing the drug prematurely in simulated gastric fluid (pH 1.2). What is the issue?
-
Problem: The enteric coating may be compromised, too thin, or improperly applied.
-
Solutions:
-
Verify Coating Integrity: Use scanning electron microscopy (SEM) to visually inspect the coating for cracks, pores, or other imperfections.
-
Increase Coating Thickness: A very thin coat may not be sufficient to withstand the mechanical and acidic stress of the stomach. Increase the coating weight percentage and re-evaluate.
-
Check Polymer and Plasticizer: Ensure the correct grade of the pH-sensitive polymer (e.g., Eudragit® S100, which dissolves at pH > 7) is being used.[10] The type and concentration of the plasticizer can also affect the film's integrity.
-
Section 3: Data Presentation
Table 1: Comparison of In Vivo Pharmacokinetic Parameters for Sulfasalazine Formulations
| Formulation Type | Cmax (µg/mL) | Tmax (hours) | Bioavailability Increase | Animal Model | Reference |
| Pure Sulfasalazine | 0.531 | 4 - 6 | - | Not Specified | |
| Solid Lipid Nanoparticles (SLNs) | 0.888 | 4 - 6 | Not Specified | Not Specified | [19] |
| SLN Formulation (SSED-2) | Not Specified | Not Specified | 1.86-fold | Rabbits | [18] |
| Chitosan-Coated SLNs | 337 (ng/mL) | 6 | Not Specified | Rats | [20] |
Table 2: Physicochemical Characteristics of Nanoparticulate Sulfasalazine Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| SLN (Optimized) | 202.3 ± 2.2 | 0.376 ± 0.02 | 86.3 ± 0.02 | -35.82 ± 2 | [17][18] |
| Chitosan-Coated SLNs | 269 ± 2.45 | 0.217 ± 0.008 | 79.9 ± 2.21 | +35.7 | [20] |
| Liposomes (F3) | Not Specified | Not Specified | 97.8 | -37.2 | [3][4][5] |
| Nanocrystals | 251 ± 6.23 | 0.171 | Not Applicable | Not Specified | [6] |
| Niosomes | 15 - 25 (wall thickness) | Not Specified | ~99 | Not Specified | [21] |
Section 4: Experimental Protocols
Protocol 1: Preparation of Sulfasalazine-Loaded SLNs by Solvent Emulsification Diffusion
This protocol is a generalized representation based on methodologies described in the literature.[1][17][18]
-
Organic Phase Preparation: Dissolve a specific amount of Sulfasalazine and a solid lipid (e.g., stearic acid) in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and optionally a co-surfactant (e.g., PVP) in deionized water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Add a larger volume of deionized water to the emulsion under continuous stirring. The rapid diffusion of the organic solvent into the water phase causes the lipid to precipitate, forming solid lipid nanoparticles.
-
Solvent Removal: Stir the nanosuspension at room temperature for several hours or use a rotary evaporator to remove the residual organic solvent.
-
Purification: Centrifuge or dialyze the SLN suspension to remove unentrapped drug and excess surfactant.
-
Storage: Store the final SLN suspension or lyophilized powder at 4°C.
Protocol 2: Preparation of Sulfasalazine-Loaded Liposomes by Thin-Film Hydration
This protocol is based on a common method for liposome preparation.[3][4][5]
-
Lipid Film Formation: Dissolve Sulfasalazine, a phospholipid (e.g., soya lecithin), and cholesterol in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the solvent's boiling point to form a thin, dry lipid film on the inner wall.
-
Hydration: Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Vesicle Formation: Continue to rotate the flask (without vacuum) at a temperature above the lipid's phase transition temperature (Tc) for 1-2 hours. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unentrapped drug by centrifugation, dialysis, or gel filtration.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and entrapment efficiency.
Protocol 3: In Vitro Dissolution Testing for Colon-Targeted Formulations
This protocol simulates the transit through the gastrointestinal tract.[10][11]
-
Apparatus: Use a USP Dissolution Apparatus II (Paddle type) at 37 ± 0.5°C with a paddle speed of 100 rpm.
-
Stage 1 (Stomach): Place the dosage form (e.g., coated tablet) in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours. Collect samples at specified intervals.
-
Stage 2 (Small Intestine): After 2 hours, transfer the dosage form to 900 mL of phosphate buffer at pH 6.8. Conduct the test for an additional 3-4 hours, collecting samples at specified intervals.
-
Stage 3 (Colon): After the specified time in pH 6.8 buffer, transfer the dosage form to 900 mL of phosphate buffer at pH 7.4. Continue the test for up to 24 hours, collecting samples at regular intervals.
-
Analysis: Analyze the collected samples for Sulfasalazine concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Calculate the cumulative percentage of drug released at each time point.
Section 5: Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Formulation and Evaluation of Liposomal Drug Delivery System for Sulfasalazine | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Nanocrystallization boosts sulfasalazine solubility and bioavailability. [wisdomlib.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique | Semantic Scholar [semanticscholar.org]
- 10. Formulation and Development of Novel Sulfasalazine Bilayer Tablets for The Treatment of Arthritis Associated With IBD: In-vitro and In-vivo Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpar.com [ijpar.com]
- 12. ijpsr.com [ijpsr.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Novel oral colon-specific drug delivery systems for pharmacotherapy of peptide and nonpeptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orally administered liposomal formulations for colon targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
- 18. researchgate.net [researchgate.net]
- 19. seejph.com [seejph.com]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Use of Sulfasalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sulfasalazine in preclinical studies.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during preclinical experiments with Sulfasalazine.
Q1: What is the recommended starting dose of Sulfasalazine for my preclinical model?
A1: The optimal dose of Sulfasalazine can vary significantly depending on the animal model, species, and route of administration. It is crucial to consult the literature for doses used in similar studies. Below is a summary of doses reported in common preclinical models. We recommend starting with a dose in the lower to mid-range of what has been previously published and performing a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: My animals are experiencing weight loss and/or gastrointestinal issues after Sulfasalazine administration. What should I do?
A2: Gastrointestinal upset is a known side effect of Sulfasalazine.[1] Here are some steps to mitigate these effects:
-
Dose Reduction: Consider reducing the dose. If the adverse effects subside, you can try to gradually increase the dose back to the desired level.
-
Administration with Food: If administering via oral gavage, ensure the animals have access to food before and after dosing to minimize gastric irritation.
-
Vehicle and Formulation: Ensure the vehicle used for suspension is appropriate and non-irritating. For oral administration, a suspension in a vehicle like 0.5% sodium carboxymethylcellulose is common.
-
Route of Administration: Intraperitoneal (i.p.) injections, especially at higher doses (e.g., 160-320 mg/kg), have been associated with more severe adverse effects, including mortality in mice.[2][3] If possible, consider oral administration, which is generally better tolerated.
-
Monitor Hydration: Ensure animals have free access to water, as dehydration can exacerbate gastrointestinal issues.
Q3: I am observing signs of toxicity (e.g., lethargy, ruffled fur) in my animals. How should I monitor for Sulfasalazine-related toxicity?
A3: Monitoring for toxicity is crucial, especially during chronic administration or when using higher doses.
-
Regular Health Checks: Conduct daily health checks, including monitoring body weight, food and water intake, and general appearance and behavior.
-
Blood Monitoring: For long-term studies, periodic monitoring of complete blood counts (CBC) and serum chemistry panels (for liver and kidney function) is recommended.[4] Sulfasalazine can, in some cases, cause blood dyscrasias or affect liver and kidney function.[5]
-
Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidneys, spleen) to assess for any signs of toxicity.[5]
Q4: How can I prevent crystalluria and kidney damage in my animal models?
A4: Sulfasalazine and its metabolites can sometimes cause crystalluria (crystal formation in the urine), which may lead to kidney damage.
-
Ensure Adequate Hydration: The most critical step is to ensure the animals are well-hydrated. Provide ad libitum access to drinking water throughout the experiment.
-
Monitor Urine Output: If feasible, monitor for any significant changes in urine output.
Q5: What is the best way to prepare Sulfasalazine for oral gavage and intraperitoneal injection?
A5: The preparation method depends on the route of administration.
-
Oral Gavage: Sulfasalazine has low water solubility. For oral administration, it is typically prepared as a suspension. A common method is to suspend the powdered drug in a vehicle like 0.5% sodium carboxymethylcellulose (Na CMC) or a mixture of Ora-Sweet and Ora-Plus (50:50).[6][7] It is important to ensure the suspension is homogenous before each administration.
-
Intraperitoneal Injection: For i.p. injection, Sulfasalazine can be dissolved in a small amount of 0.1 M NaOH and then neutralized with 0.1 M HCl to a physiological pH.[8] Alternatively, a suspension in saline can be used, though this may cause irritation. Commercially available injectable preparations may also be considered if available.
Q6: How stable is Sulfasalazine in suspension? How should I store it?
A6: Studies have shown that an extemporaneously prepared oral suspension of Sulfasalazine (100 mg/mL) in a 1:1 mixture of Ora-Sweet and Ora-Plus is stable for up to 91 days when stored in amber glass or plastic containers at either refrigerated (4°C) or room temperature (23°C).[6] However, it is always best practice to prepare fresh solutions or suspensions, especially for long-term studies. If stored, protect from light.
Data Presentation: Sulfasalazine Dosage in Preclinical Models
| Animal Model | Species | Route of Administration | Dosage Range | Reference(s) |
| DSS-Induced Colitis | Mouse | Oral Gavage | 30 - 200 mg/kg/day | [7][9][10][11] |
| Collagen-Induced Arthritis | Rat | Oral | 80 mg/day | [12] |
| Collagen-Induced Arthritis | Mouse | Not Specified | 50 mg/kg (3 times a week) | [13] |
| Sepsis-Induced Lung Injury | Rat | Intraperitoneal | 250 mg/kg/day | [14][15][16] |
| System xc⁻ Inhibition | Mouse | Intraperitoneal | 160 - 320 mg/kg (once or twice daily) | [2][3] |
Experimental Protocols
DSS-Induced Colitis in Mice (Acute Model)
Objective: To induce acute colitis in mice using Dextran Sulfate Sodium (DSS) and to evaluate the therapeutic effect of Sulfasalazine.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sulfasalazine
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[11] The concentration of DSS may need to be optimized for your specific animal facility and mouse strain.
-
Treatment:
-
Divide mice into experimental groups (e.g., Healthy control, DSS control, DSS + Sulfasalazine low dose, DSS + Sulfasalazine high dose).
-
Prepare a suspension of Sulfasalazine in the chosen vehicle.
-
Administer Sulfasalazine (e.g., 30-100 mg/kg) or vehicle daily via oral gavage, starting from day 1 of DSS administration and continuing throughout the study.[10][11]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 8), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Perform histological analysis of colon sections to assess inflammation, crypt damage, and cellular infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.
-
Collagen-Induced Arthritis (CIA) in Rats
Objective: To induce arthritis in rats using type II collagen and to assess the therapeutic efficacy of Sulfasalazine.
Materials:
-
Bovine or Chick Type II Collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Sulfasalazine
-
Vehicle for oral administration
-
Lewis or Wistar rats (6-8 weeks old)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
Primary Immunization:
-
Prepare an emulsion of type II collagen (e.g., 2 mg/mL) in CFA or IFA.
-
On day 0, inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Optional but recommended):
-
On day 7, administer a booster injection of type II collagen emulsified in IFA.[17]
-
-
Treatment:
-
Begin Sulfasalazine treatment upon the first signs of arthritis or prophylactically. A common dosage is around 80 mg/day administered orally.[12]
-
-
Monitoring:
-
Visually score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4 for erythema, swelling). The maximum score per rat is typically 16.
-
Measure paw thickness using a caliper.
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 21-28), euthanize the rats.
-
Collect paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Visualizations
Signaling Pathways
Caption: Sulfasalazine inhibits the NF-κB signaling pathway.
Caption: Sulfasalazine's effect on the Arachidonic Acid Pathway.
Experimental Workflow
References
- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chronic Sulfasalazine Treatment in Mice Induces System xc − - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Sulfasalazine-induced renal and hepatic injury in rats and the protective role of taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. wjgnet.com [wjgnet.com]
- 12. Influence of sulfasalazine on established collagen arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sulfasalazine prevents lung injury due to intra-abdominal sepsis in rats: possible role of Nrf2 and angiopoietin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. chondrex.com [chondrex.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Sulfasalazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Sulfasalazine. The following sections detail the performance of UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and cross-validation.
Data Presentation: A Comparative Analysis
The performance of each analytical method is summarized in the table below, offering a clear comparison of their key validation parameters.
| Method | Linearity (µg/mL) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| UV-Vis Spectrophotometry | 2 - 20[1] | 97.73 - 98.40[1] | < 2 | 0.13[1] | 0.41[1] |
| HPLC-UV | 0.5 - 50[2] | 94.18 - 102.30[2] | < 1.7[2] | 0.3[2] | 1.0[2] |
| LC-MS/MS | 0.01 - 10 | 92.14 - 116.12 | < 11.94 | Not Reported | 0.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
UV-Vis Spectrophotometric Method
This method offers a simple and rapid approach for the quantification of Sulfasalazine in pharmaceutical formulations.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents and Solutions:
-
Methanol
-
Distilled Water
-
Sulfasalazine reference standard
-
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Sulfasalazine reference standard in 5 mL of methanol in a 10 mL volumetric flask. Dilute to the mark with distilled water to obtain a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations in the range of 2-20 µg/mL.[1]
-
Sample Preparation: For suspension formulations, an equivalent amount of the formulation is taken and dissolved in a 1:1 mixture of methanol and water to achieve a known concentration within the calibration range.
-
Procedure:
-
Set the spectrophotometer to scan from 200-400 nm.
-
Use a 1:1 mixture of methanol and water as a blank.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 359 nm.[1]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Sulfasalazine in the sample solution from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV provides a more selective and sensitive method for the determination of Sulfasalazine, particularly in complex matrices.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
pH-adjusted buffer (e.g., 10mM Ammonium acetate, pH 4.6)
-
Sulfasalazine reference standard
-
-
Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 4.6) in a ratio of 30:70 (v/v).[3]
-
Standard Stock Solution Preparation: Prepare a stock solution of Sulfasalazine in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3.125-50 µg/ml).[3]
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add a protein precipitating agent like acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and measure the peak area of Sulfasalazine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Sulfasalazine in the sample from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of Sulfasalazine in biological matrices at very low concentrations.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents and Solutions:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Sulfasalazine reference standard
-
Internal Standard (e.g., a deuterated analog of Sulfasalazine)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Gradient Elution: A gradient elution program is typically used to separate Sulfasalazine from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion of Sulfasalazine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
-
Procedure:
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for Sulfasalazine and the internal standard by infusing standard solutions.
-
Develop a chromatographic method to achieve good separation and peak shape.
-
Analyze the calibration standards and samples.
-
Quantify the concentration of Sulfasalazine by calculating the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods for Sulfasalazine.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship of analytical workflows.
References
- 1. phmethods.net [phmethods.net]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
Validating a Novel Biomarker for Sulfasalazine Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) for decades. However, patient response to sulfasalazine is variable, highlighting a critical need for predictive biomarkers to guide personalized treatment strategies. This guide provides a comparative analysis of established serological markers and a novel microbiome-based biomarker for predicting sulfasalazine treatment efficacy, supported by experimental data and detailed methodologies.
Established vs. Novel Biomarkers: A Comparative Overview
Traditionally, the prediction of treatment response in rheumatoid arthritis has relied on serological markers such as Rheumatoid Factor (RF) and anti-citrullinated protein antibodies (anti-CCP). While invaluable for diagnosis and prognosis, their utility in predicting response to specific treatments like sulfasalazine is less defined. Emerging evidence points towards the gut microbiome as a promising, dynamic biomarker that may offer superior predictive power for sulfasalazine efficacy.
Data Presentation: Biomarker Performance
The following table summarizes the performance characteristics of established and novel biomarkers in predicting sulfasalazine treatment response.
| Biomarker Category | Biomarker | Method of Detection | Predictive Value for Sulfasalazine Response | Key Findings |
| Established Serological Markers | Rheumatoid Factor (RF) | Immunoassay | Limited and inconsistent | Some studies suggest RF-negative patients may have a better response to DMARDs in general. One study indicated RF-negative patients were more likely to complete a trial involving sulfasalazine[1]. However, it is not a reliable standalone predictor of sulfasalazine efficacy. |
| Anti-citrullinated protein antibodies (anti-CCP) | Immunoassay | Limited | While a key diagnostic and prognostic marker for RA, strong evidence for its specific predictive value for sulfasalazine response is lacking[2]. | |
| Novel Microbiome-Based Biomarker | Gut Microbiome Composition (specifically Faecalibacterium prausnitzii abundance) | 16S rRNA gene sequencing of fecal samples | Promising | Clinical responders to sulfasalazine in IBD-associated spondyloarthritis show a gut microbiome enriched in Faecalibacterium prausnitzii[3][4]. |
| Novel Metabolomic Biomarker | Fecal Metabolome (specifically butyrate levels) | Mass spectrometry-based metabolomics of fecal samples | Promising | Responders to sulfasalazine exhibit higher baseline levels of fecal butyrate, a key metabolite produced by bacteria like F. prausnitzii[3][5]. |
Signaling Pathways and Mechanistic Insights
The mechanism by which the gut microbiome influences sulfasalazine efficacy is an area of active research. Sulfasalazine is a prodrug that is cleaved by bacterial azoreductases in the colon into its active moieties, sulfapyridine and 5-aminosalicylic acid (5-ASA). The composition of the gut microbiota can therefore directly impact the bioavailability of the active drug components.
Furthermore, specific bacteria, such as Faecalibacterium prausnitzii, are known for their production of the short-chain fatty acid butyrate, which has potent anti-inflammatory properties. The enrichment of these bacteria in responders suggests a synergistic effect between the drug's metabolites and the anti-inflammatory products of a favorable gut microbiome.
Sulfasalazine metabolism by the gut microbiota and proposed mechanism of action.
Experimental Protocols
Validating a new biomarker requires rigorous and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited in this guide.
Subject Cohort and Sample Collection
-
Study Population: Recruit patients diagnosed with rheumatoid arthritis or IBD-associated spondyloarthritis who are candidates for sulfasalazine therapy. Collect baseline demographic and clinical data, including disease activity scores (e.g., DAS28 for RA, BASDAI for spondyloarthritis).
-
Sample Collection: Obtain fecal samples from patients at baseline (before initiation of sulfasalazine treatment). Samples should be collected by the patient in a sterile container and immediately frozen at -80°C to preserve the microbial and metabolic composition. Blood samples should also be collected for serological analysis (RF and anti-CCP).
16S rRNA Gene Sequencing for Microbiome Analysis
This protocol outlines the steps for determining the bacterial composition of the fecal samples.
Experimental workflow for 16S rRNA gene sequencing.
-
DNA Extraction: Genomic DNA is extracted from approximately 200mg of frozen fecal material using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation and Sequencing: The amplified DNA is purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput platform such as the Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed using a pipeline such as QIIME 2. This includes quality filtering, denoising (e.g., with DADA2 to generate Amplicon Sequence Variants - ASVs), and taxonomic classification against a reference database (e.g., SILVA or Greengenes).
-
Statistical Analysis: The relative abundance of different bacterial taxa is compared between patients who respond to sulfasalazine treatment and those who do not.
Fecal Metabolomic Analysis
This protocol details the methodology for identifying and quantifying metabolites in fecal samples.
-
Metabolite Extraction: Metabolites are extracted from fecal samples using a solvent-based method (e.g., a mixture of methanol, acetonitrile, and water).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites and then identifies and quantifies them based on their mass-to-charge ratio.
-
Data Processing: The raw LC-MS/MS data is processed to identify and quantify the metabolites. This involves peak picking, alignment, and normalization.
-
Statistical Analysis: The levels of different metabolites are compared between responders and non-responders to identify those that are significantly different.
Logical Framework for Biomarker Validation
The validation of a new biomarker is a multi-step process that progresses from initial discovery to clinical utility.
Logical framework for biomarker validation.
Conclusion
The validation of a novel, microbiome-based biomarker for sulfasalazine treatment response represents a significant advancement in the field of personalized medicine. The data presented in this guide suggests that the analysis of the gut microbiome, particularly the abundance of Faecalibacterium prausnitzii and the production of butyrate, holds considerable promise for predicting which patients will benefit from sulfasalazine therapy. While established serological markers like RF and anti-CCP remain important for the diagnosis and prognosis of rheumatoid arthritis, their predictive capacity for sulfasalazine efficacy is limited. Further large-scale clinical trials are warranted to validate these findings and to integrate this novel biomarker into clinical practice, ultimately leading to more targeted and effective treatment strategies for patients with inflammatory diseases.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. A Systematic Review of Serum Biomarkers Anti-Cyclic Citrullinated Peptide and Rheumatoid Factor as Tests for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE GUT MICROBIOME REGULATES THE CLINICAL EFFICACY OF SULFASALAZINE THERAPY FOR IBD-ASSOCIATED SPONDYLOARTHRITIS - Digestive Disease Week [ddw.digitellinc.com]
Sulfasalazine's Cellular Impact: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of a compound across different cellular contexts is paramount. This guide provides a comprehensive comparative analysis of Sulfasalazine's (SAS) effects on various cell lines, supported by experimental data and detailed methodologies. By examining its influence on apoptosis, ferroptosis, cell cycle, and key signaling pathways, this document serves as a valuable resource for evaluating the therapeutic potential and mechanism of action of Sulfasalazine.
Sulfasalazine, a drug with a long history in the treatment of inflammatory bowel disease and rheumatoid arthritis, is gaining increasing attention for its potential as an anti-cancer agent.[1][2][3] Its multifaceted mechanism of action, which includes the induction of various forms of cell death and the modulation of critical cellular signaling pathways, makes it a compelling subject of study. This guide synthesizes experimental findings to present a clear picture of how Sulfasalazine's effects can vary significantly depending on the cell type.
Quantitative Analysis of Sulfasalazine's Effects
To facilitate a direct comparison of Sulfasalazine's potency and effects across different cell lines, the following table summarizes key quantitative data from various studies. This data highlights the cell-type-specific sensitivity to Sulfasalazine and the different cellular responses it elicits.
| Cell Line | Cell Type | Effect | Concentration/Value | Reference |
| Jurkat | Human T-leukemia | Apoptosis (ED50) | ~1.0 mM | [4] |
| Primary Human Peripheral Blood T-lymphocytes | Human Immune Cells | Apoptosis (ED50) | ~0.5 mM | [4] |
| SW620 | Human Colon Carcinoma | No Apoptosis | Up to 2.0 mM | [4] |
| Inhibition of NF-κB dependent transcription (IC50) | ~0.625 mM | [1][5] | ||
| RAW 264.7 | Mouse Macrophage | G0/G1 Cell Cycle Arrest | 0.25 mM - 1 mM | |
| Apoptosis | ≥ 0.25 mM | |||
| Caco-2 | Human Colon Adenocarcinoma | Inhibition of Cell Proliferation | 1 mM | [6][7] |
| Cytotoxicity (Necrotic Death) | 5 mM | [6][7] | ||
| MIA PaCa-2 | Human Pancreatic Cancer | Inhibition of Cell Growth (IC50) | 0.01 mM | [8] |
| PANC-1 | Human Pancreatic Cancer | Inhibition of Cell Growth (IC50) | 0.05 mM | [8] |
| MCF-7 | Human Breast Cancer | Reduction of GSH content | 0.3 - 0.5 mM | [9] |
| MDA-MB-231 | Human Breast Cancer | Reduction of GSH content | 0.3 - 0.5 mM | [9] |
| Bovine Aortic Endothelial Cells | Bovine Endothelial Cells | Inhibition of Cell Proliferation | > 0.125 mM | [10] |
| RBL5 | Murine T-lymphocyte | Apoptosis (ED50, 24h) | ~0.625 mM | [5] |
| CL1-5F4 | Human Lung Adenocarcinoma | Synergistic effect with Doxorubicin (IC10) | 12.5 µM | [11] |
| Synergistic effect with Doxorubicin (IC30) | 33 µM | [11] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of Sulfasalazine on cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Sulfasalazine (e.g., 0.1, 0.5, 1, 2, 5 mM) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with Sulfasalazine at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with Sulfasalazine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, p27, GPX4, SLC7A11) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Sulfasalazine's effects are mediated through various signaling pathways, often in a cell-type-dependent manner. The following diagrams illustrate some of the key mechanisms.
Caption: Mitochondrial pathway of Sulfasalazine-induced apoptosis in T-lymphocytes.
Sulfasalazine induces apoptosis in T-lymphocytes through a mitochondrial-dependent pathway.[4][12] It promotes the accumulation of the pro-apoptotic protein Bax in the mitochondria, leading to a collapse of the mitochondrial transmembrane potential.[4] This event triggers the release of cytochrome c, which activates caspase-3, a key executioner of apoptosis.[4][13] Interestingly, in Jurkat T-cells, Sulfasalazine also stimulates the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, causing large-scale DNA fragmentation in a caspase-independent manner.[4]
Caption: Mechanism of Sulfasalazine-induced ferroptosis.
A prominent mechanism of Sulfasalazine's anti-cancer activity is the induction of ferroptosis, a form of iron-dependent regulated cell death.[14] Sulfasalazine inhibits the system Xc- cystine/glutamate antiporter, which is crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid reactive oxygen species (ROS).[14][15] The accumulation of lipid ROS ultimately triggers ferroptotic cell death. In osteosarcoma cells, Sulfasalazine has been shown to induce ferroptosis by downregulating NRF2, which in turn decreases the expression of SLC7A11 (a subunit of system Xc-) and GPX4.[14] A similar pathway involving PI3K-AKT-ERK1/2 and p53-SLC7A11 has been identified in fibroblast-like synoviocytes from rheumatoid arthritis patients.[15]
Caption: Sulfasalazine's impact on cell cycle progression and NF-κB signaling.
In addition to inducing cell death, Sulfasalazine can also arrest the cell cycle. In RAW 264.7 macrophage cells, it has been shown to cause a G0/G1 phase arrest by significantly increasing the expression of the cyclin-dependent kinase inhibitors p21 and p27. Furthermore, a well-established mechanism of Sulfasalazine's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[16][17][18] It directly inhibits the IκB kinases (IKKα and IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα.[16][19] This, in turn, blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[17][18] This inhibitory effect on NF-κB has been observed in various cell lines, including SW620 colon cells and Jurkat T cells.[16]
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of Sulfasalazine on a given cell line.
Caption: A generalized workflow for studying Sulfasalazine's cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Potential use of the anti-inflammatory drug, sulfasalazine, for targeted therapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfasalazine-induced reduction of glutathione levels in breast cancer cells: enhancement of growth-inhibitory activity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of sulfasalazine on bovine endothelial cell proliferation and cell cycle phase distribution. Comparison with olsalazine, 5-aminosalicylic acid, and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfasalazine promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. [jci.org]
- 19. researchgate.net [researchgate.net]
Sulfasalazine in the Spotlight: A Comparative Analysis with Novel Anti-inflammatory Compounds
For Immediate Release
Sulfasalazine, a long-standing disease-modifying antirheumatic drug (DMARD), continues to be a relevant treatment for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. However, the advent of novel biologic and targeted synthetic DMARDs has revolutionized the therapeutic landscape. This guide provides a detailed comparison of Sulfasalazine with these newer anti-inflammatory agents, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.
At a Glance: Sulfasalazine vs. Novel Anti-inflammatory Agents
| Drug Class | Examples | Mechanism of Action | Key Efficacy Highlights | Common Adverse Events |
| Sulfasalazine | Sulfasalazine | Inhibition of prostaglandins and leukotrienes, reduction of pro-inflammatory cytokines.[1] | Effective in mild to moderate ulcerative colitis and rheumatoid arthritis.[2][3] | Nausea, headache, rash, loss of appetite, potential for serious allergic reactions.[4] |
| TNF-α Inhibitors | Etanercept, Adalimumab, Infliximab | Neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[][6] | Superior to Sulfasalazine in improving signs and symptoms of ankylosing spondylitis.[7] Infliximab showed better response than mesalazine in IBD.[8] | Injection site reactions, infections, potential for malignancies.[6] |
| JAK Inhibitors | Tofacitinib, Baricitinib, Upadacitinib | Inhibit Janus kinases (JAKs), blocking the signaling of multiple pro-inflammatory cytokines.[9] | Comparable effectiveness to Sulfasalazine in NSAID-refractory reactive arthritis, with a more rapid onset of action.[10] | Infections (especially herpes zoster), gastrointestinal issues, abnormal liver function tests.[11] |
| IL-6 Receptor Inhibitors | Tocilizumab, Sarilumab | Block the interleukin-6 (IL-6) receptor, preventing IL-6-mediated pro-inflammatory signaling.[12] | Show remarkable efficacy in rheumatoid arthritis, particularly in patients with an inadequate response to other treatments.[12] | Infections, neutropenia, elevated liver enzymes, dyslipidemia. |
Deep Dive: Head-to-Head Clinical Trials
Sulfasalazine vs. Etanercept (TNF-α Inhibitor) in Ankylosing Spondylitis
A randomized, double-blind clinical trial directly compared the efficacy and safety of etanercept with sulfasalazine in patients with ankylosing spondylitis (AS).
Quantitative Data Summary
| Outcome Measure (at 16 weeks) | Etanercept (50 mg weekly) | Sulfasalazine (up to 3 gm/day) | P-value |
| ASAS20 Response Rate | 75.9% | 52.9% | <0.0001 |
| ASAS 5/6 Response | ~40% | ~20% | Not specified |
| Improvement in Swollen Joints (in patients with baseline swelling) | 61.11% | 19.89% | 0.037 |
| Serious Adverse Events | Rate did not differ between groups | Rate did not differ between groups | Not specified |
ASAS20: Assessment of SpondyloArthritis international Society criteria for 20% improvement. Data sourced from multiple references.[1][4][7][13]
Experimental Protocol
-
Study Design: A 16-week randomized, double-blind, multicenter study.
-
Patient Population: 566 patients with active ankylosing spondylitis.[4] A sub-analysis was conducted on 181 patients with at least one swollen peripheral joint at baseline.[4][13]
-
Inclusion Criteria: Patients with active AS who had failed at least one nonsteroidal anti-inflammatory drug (NSAID).[1]
-
Intervention: Patients received either etanercept 50 mg once weekly or sulfasalazine titrated to a maximum of 3 gm/day.[1][7]
-
Primary Endpoint: The proportion of patients achieving the Assessment of SpondyloArthritis international Society criteria for 20% improvement (ASAS20) at week 16.[1][7]
-
Statistical Analysis: The last observation carried forward method was used for imputation of missing values.
Sulfasalazine vs. Tofacitinib (JAK Inhibitor) in Reactive Arthritis
An observational study compared the short-term effectiveness and safety of sulfasalazine and tofacitinib in patients with NSAID-refractory reactive arthritis (ReA).
Quantitative Data Summary
| Outcome Measure (at 12 weeks) | Tofacitinib | Sulfasalazine | P-value |
| Median DAREA Score | 3.05 (IQR: 2.69, 8.45) | 3.35 (IQR: 2.77-9.18) | 0.545 |
| No Response (NR) Rate | 25% | 18.2% | Not specified |
| Serious Adverse Events | None reported | None reported | Not specified |
DAREA: Disease Activity Index for the Assessment of Reactive Arthritis. Data sourced from multiple references.[10][14][15]
Experimental Protocol
-
Study Design: An observational study with a 12-week follow-up.
-
Patient Population: 50 consecutive patients with ReA refractory to NSAIDs, with 46 completing the study (25 in the tofacitinib group and 21 in the sulfasalazine group).[10]
-
Inclusion Criteria: Patients meeting the Braun criteria for ReA and refractory to NSAIDs.[10]
-
Intervention: Patients received either tofacitinib or sulfasalazine.[10]
-
Primary Endpoint: Disease Activity Index for the Assessment of Reactive Arthritis (DAREA) at week 12.[10]
-
Secondary Endpoints: Pain Visual Analog Scale (VAS), Erythrocyte Sedimentation Rate (ESR), C-reactive protein (CRP), Bath Ankylosing Spondylitis Functional Index (BASFI), Maastricht Ankylosing Spondylitis Enthesitis Score (MASES), and Ankylosing Spondylitis Disease Activity Score-CRP (ASDAS-CRP).[10]
Triple Therapy (including Sulfasalazine) vs. Infliximab (TNF-α Inhibitor) in Early Rheumatoid Arthritis (SWEFOT Trial)
The Swedish Pharmacotherapy (SWEFOT) trial compared the strategy of adding a TNF inhibitor (infliximab) to methotrexate versus adding conventional DMARDs (sulfasalazine and hydroxychloroquine) in patients with early rheumatoid arthritis who had an inadequate response to methotrexate alone.
Quantitative Data Summary
| Outcome Measure (at 12 months) | Methotrexate + Infliximab | Methotrexate + Sulfasalazine + Hydroxychloroquine | P-value |
| EULAR Good Response | 39% | 25% | 0.0160 |
EULAR: European League Against Rheumatism. Data sourced from multiple references.[9][16][17][18]
Experimental Protocol
-
Study Design: A randomized, open-label trial.[16]
-
Patient Population: 487 patients with early rheumatoid arthritis (symptom duration <1 year) were initially enrolled and treated with methotrexate.[16][17] Of these, 258 who did not achieve low disease activity after 3-4 months were randomized.[17][18]
-
Inclusion Criteria: DMARD-naïve RA patients with at least moderate disease activity (DAS28 > 3.2) and symptom duration of one year or less.[16]
-
Intervention: Patients were randomized to either add infliximab (3 mg/kg) to their methotrexate regimen or add sulfasalazine (1000 mg twice a day) and hydroxychloroquine (400 mg per day).[16]
-
Primary Endpoint: Achievement of a good response according to EULAR criteria at 12 months.[9][17]
Unraveling the Mechanisms: Signaling Pathways
The therapeutic effects of these anti-inflammatory agents stem from their distinct interactions with key signaling pathways involved in the inflammatory cascade.
Sulfasalazine's Multi-faceted Inhibition
The exact mechanism of sulfasalazine is not fully understood, but it is known to be a prodrug that is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA). These metabolites are believed to exert their anti-inflammatory effects through various pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase, leading to reduced production of prostaglandins and leukotrienes.[1] It also appears to inhibit the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Simplified mechanism of Sulfasalazine.
Targeting Cytokine Signaling: TNF-α, IL-6, and JAK Inhibitors
Novel anti-inflammatory compounds often target specific components of cytokine signaling pathways that are crucial drivers of inflammation.
Caption: Inhibition points of novel anti-inflammatory drugs.
Conclusion
While Sulfasalazine remains a valuable therapeutic option, particularly in milder disease, novel anti-inflammatory compounds such as TNF-α inhibitors and JAK inhibitors have demonstrated superior or more rapid efficacy in certain patient populations and disease states. The choice of therapy will depend on a multitude of factors including disease severity, patient comorbidities, and response to previous treatments. This guide provides a foundational comparison to aid in the ongoing research and development of more effective and safer anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 3. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of Etanercept Versus Sulfasalazine in Ankylosing Spondylitis Subjects with Peripheral Joint Involvement | The Journal of Rheumatology [jrheum.org]
- 6. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of etanercept versus sulfasalazine in patients with ankylosing spondylitis: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Short-Term Effectiveness of Sulfasalazine and Tofacitinib in NSAID-Refractory Reactive Arthritis: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. What are IL-6 inhibitors and how do they work? [synapse.patsnap.com]
- 13. jrheum.org [jrheum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Arthritis News : Swefot Trial Suggests Adding TNF Inhibitor Better than Triple Therapy in RA Patients who do not Rapidly Respond to Methotrexate [hopkinsarthritis.org]
- 17. Addition of infliximab compared with addition of sulfasalazine and hydroxychloroquine to methotrexate in patients with early rheumatoid arthritis (Swefot trial): 1-year results of a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Dual Facets of Sulfasalazine: An In Vitro and In Vivo Correlation of Its Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro assays and in vivo efficacy is paramount in the evaluation of therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo activities of Sulfasalazine, a cornerstone medication in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). By presenting key experimental data, detailed methodologies, and visual pathways, this document aims to bridge the gap between laboratory findings and clinical outcomes.
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that is metabolized in the colon by bacterial azoreductases into its two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While 5-ASA is believed to be the primary active moiety in treating ulcerative colitis through its local anti-inflammatory effects in the colon, the mechanism in rheumatoid arthritis is thought to involve the systemic immunomodulatory effects of both the parent drug, Sulfasalazine, and its metabolite, sulfapyridine.[1]
In Vitro Activity of Sulfasalazine: Targeting Key Inflammatory Pathways
In the controlled environment of the laboratory, Sulfasalazine has been shown to modulate several key aspects of the inflammatory cascade. A primary mechanism of its action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.
Quantitative In Vitro Data:
| Assay | Cell Type | Stimulant | Outcome Measured | Effective Concentration of Sulfasalazine | Citation(s) |
| NF-κB Inhibition | Murine T-lymphocyte cell line (RBL5) | TNFα | Inhibition of κB-dependent transcription | IC₅₀: ~0.625 mM | [2][3] |
| Human colonic epithelial cells (SW620) | TNFα, LPS, or phorbol ester | Inhibition of NF-κB activation | Micro- to millimolar concentrations | [4] | |
| Cytokine Inhibition | Human peripheral blood mononuclear cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition of IL-1β release | Significant decrease | [5] |
| J774 Macrophages | LPS and IFN-γ | Inhibition of IL-12 p40 production | EC₅₀: ~150 µM | [6] | |
| Human adipose tissue and skeletal muscle | - | Inhibition of IL-6, IL-8, and TNF-α release | 1.25, 2.5, and 5 mM | ||
| Lymphocyte Proliferation | Human peripheral blood mononuclear cells (PBMCs) | Phytohemagglutinin (PHA) | Inhibition of ³H-thymidine incorporation | 25 to 100 µM | [7] |
| Human B cells | Staphylococcus Aureus Cowan I (SAC) | Inhibition of proliferation | 5 µg/ml | ||
| Immunoglobulin Synthesis | Human peripheral blood mononuclear cells (PBMCs) | Pokeweed mitogen | Depression of IgM synthesis | 10-25 µg/ml | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration.
In Vivo Efficacy of Sulfasalazine: Clinical and Preclinical Evidence
The therapeutic benefits of Sulfasalazine are well-established in clinical practice for both ulcerative colitis and rheumatoid arthritis. In vivo studies in animal models further corroborate its anti-inflammatory effects.
Quantitative In Vivo Data:
| Condition | Model/Patient Population | Treatment Regimen | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Ulcerative Colitis | Mildly to moderately active UC patients | 3 g/day for 6 weeks | Clinical remission rate | 71.8% | [2] |
| UC patients in remission | Maintenance therapy vs. placebo | Relapse rate | Patients on placebo had a four times higher relapse rate. | [9] | |
| DSS-induced colitis in mice | 100 mg/kg/day | Prolonged survival | Significantly prolonged survival to 29 days (vs. 16 days in DSS group). | [7] | |
| Rheumatoid Arthritis | Patients with active RA | 3 g/day vs. placebo for 15 weeks | Improvement in joint tenderness, swelling, and pain | Significantly more improvement with Sulfasalazine. | [3] |
| Collagen-induced arthritis in Wistar Furth rats | 80 mg/day | Improvement in joint lesions | Significant improvement in uninjected paws. | [10] |
Correlation Between In Vitro and In Vivo Activity
A direct correlation between the in vitro effective concentrations and the in vivo therapeutic plasma concentrations of Sulfasalazine is not definitively established in the literature. However, an inferred correlation can be drawn. The in vitro IC₅₀ for NF-κB inhibition is approximately 0.625 mM.[2][3] In clinical studies with rheumatoid arthritis patients, plasma concentrations of Sulfasalazine can reach levels that are within the range of the in vitro effective concentrations for immunomodulation, although some studies have not found a direct correlation between serum levels and efficacy.[11] For ulcerative colitis, the high local concentrations of 5-ASA in the colon, resulting from the bacterial cleavage of Sulfasalazine, are believed to be the primary driver of its therapeutic effect, acting topically on the inflamed mucosa.
Comparison with Alternatives
| Drug | Mechanism of Action | Use in IBD | Use in RA | Key Advantages | Key Disadvantages |
| Sulfasalazine | Inhibition of NF-κB, cytokine production, and lymphocyte proliferation.[2][6][7] | Yes | Yes | Well-established efficacy, low cost. | High incidence of side effects (nausea, headache, rash). |
| Mesalamine (5-ASA) | Primarily local anti-inflammatory effects in the colon. | Yes | No | Fewer systemic side effects than Sulfasalazine. | Less effective for extra-intestinal manifestations of IBD. |
| Methotrexate | Dihydrofolate reductase inhibitor, leading to immunosuppression. | Yes (off-label) | Yes | High efficacy, once-weekly dosing. | Potential for liver toxicity and other side effects. |
| TNF-α inhibitors (e.g., Infliximab, Adalimumab) | Monoclonal antibodies that neutralize TNF-α. | Yes | Yes | High efficacy, particularly in moderate to severe disease. | Increased risk of infections, high cost. |
Experimental Protocols
In Vitro: NF-κB Luciferase Reporter Assay
A common method to quantify NF-κB activation is the luciferase reporter assay.
-
Cell Culture and Transfection: Human colonic epithelial cells (e.g., SW620) are cultured in appropriate media. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[12]
-
Treatment: After transfection, cells are pre-incubated with varying concentrations of Sulfasalazine or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Luciferase Assay: Following stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The NF-κB-dependent luciferase activity is normalized to the control reporter activity.[12]
In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model of IBD.
-
Induction of Colitis: Mice (e.g., Balb/c strain) are provided with drinking water containing 3-5% (w/v) DSS for a period of 5-7 days to induce acute colitis.
-
Treatment: Sulfasalazine is administered to the mice, typically via oral gavage, at various doses (e.g., 50-200 mg/kg/day) starting either before or after the induction of colitis.
-
Monitoring and Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length and weight are measured, and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be quantified.
Visualizing the Mechanisms and Workflows
Sulfasalazine's Mechanism of Action: Inhibition of the NF-κB Pathway
Caption: Sulfasalazine inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for In Vitro NF-κB Inhibition Assay
Caption: Step-by-step workflow for the NF-κB luciferase reporter assay.
In Vitro to In Vivo Extrapolation of Sulfasalazine Activity
Caption: Inferred correlation between in vitro activity and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfasalazine as an Immunomodulator of the Inflammatory Process during HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfasalazine in severe rheumatoid arthritis: a study to assess potential correlates of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the single dose pharmacokinetics of sulphasalazine in rheumatoid arthritis and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Sulphasalazine in the treatment of rheumatoid arthritis: relationship of dose and serum levels to efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Independent Verification of Sulfasalazine's Anti-Inflammatory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the anti-inflammatory properties of Sulfasalazine. We focus on the independent verification of its key mechanisms of action, presenting quantitative data from various studies in a standardized format. Detailed experimental protocols for the cited assays are also provided to facilitate replication and further investigation.
Inhibition of NF-κB Signaling Pathway
A foundational study by Wahl et al. (1998) first identified Sulfasalazine as a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammatory responses. Subsequent independent research has since explored and confirmed this mechanism.
Comparative Efficacy of Sulfasalazine and its Metabolites on NF-κB Activation
| Compound | Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| Sulfasalazine | Luciferase Reporter Assay | Murine T-lymphocyte cell line RBL5 | - | ~0.625 mM | [5] |
| Sulfasalazine | Electrophoretic Mobility Shift Assay (EMSA) | SW620 colon cells | TNF-α, LPS, or phorbol ester | Micro- to millimolar concentrations | [1][2][3][4] |
| 5-Aminosalicylic acid (5-ASA) | NF-κB Activation Assay | - | - | No inhibition observed | [1][5] |
| Sulfapyridine | NF-κB Activation Assay | - | - | No inhibition observed | [1][5] |
Key Finding: Independent studies have consistently demonstrated that the parent drug, Sulfasalazine, is responsible for the inhibition of the NF-κB pathway, while its metabolites, 5-ASA and sulfapyridine, are largely inactive in this regard.[1][5]
Experimental Protocols:
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
Objective: To qualitatively assess the binding of NF-κB to a specific DNA probe, and the inhibition of this binding by Sulfasalazine.
General Procedure:
-
Nuclear Extract Preparation:
-
Culture cells (e.g., SW620 colon cells) and treat with Sulfasalazine at various concentrations for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).
-
Isolate the nuclei and extract nuclear proteins. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Probe Labeling:
-
A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of Sulfasalazine indicates inhibition of NF-κB binding.
-
References for Detailed Protocols: [6][7][8][9][10]
Luciferase Reporter Assay for NF-κB Transcriptional Activity
Objective: To quantitatively measure the transcriptional activity of NF-κB and its inhibition by Sulfasalazine.
General Procedure:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293T) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with varying concentrations of Sulfasalazine.
-
Stimulate the cells with an NF-κB activator.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and specific substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity in the presence of Sulfasalazine indicates inhibition of NF-κB transcriptional activity.
-
References for Detailed Protocols: [1][11][12][13][14]
Western Blot for IκBα Degradation
Objective: To assess the effect of Sulfasalazine on the degradation of IκBα, an inhibitor of NF-κB.
General Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Sulfasalazine and stimulate with an NF-κB activator.
-
Lyse the cells to extract total proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IκBα.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Visualize the IκBα protein band using a chemiluminescent substrate. A stabilization of the IκBα band in the presence of Sulfasalazine, despite stimulation, indicates inhibition of its degradation.
-
References for Detailed Protocols: [15][16][17][18][19]
Signaling Pathway Diagram
Caption: Sulfasalazine inhibits the IKK complex, preventing NF-κB activation.
Inhibition of Arachidonic Acid Metabolism
Sulfasalazine has also been shown to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Comparative Efficacy of Sulfasalazine and its Metabolites on COX and LOX
| Compound | Target Enzyme | IC50 Value | Reference |
| Sulfasalazine | 5-Lipoxygenase | 4-5 mM (for LTB4 and 5-HETE release) | [20] |
| 5-Aminosalicylic acid (5-ASA) | 5-Lipoxygenase | 4-5 mM (for LTB4 and 5-HETE release) | [20] |
| N-acetylaminosalicylic acid | Soybean Lipoxygenase | 250 µM | [21] |
| Sulfapyridine | Soybean Lipoxygenase | No inhibition | [21] |
| Sulfasalazine | Thromboxane Synthetase | 0.9 mM | [22] |
| 5-Aminosalicylic acid (5-ASA) | Cyclooxygenase | 5 mM | [22] |
| Sulfadiazine (related sulfonamide) | COX-1 | 18.4 µM | [23] |
| Sulfadiazine (related sulfonamide) | COX-2 | 5.27 µM | [23] |
| Sulfadiazine (related sulfonamide) | 5-LOX | 19.1 µM | [23] |
Key Finding: Both Sulfasalazine and its metabolite 5-ASA inhibit the 5-lipoxygenase pathway. Sulfasalazine also inhibits thromboxane synthetase, while 5-ASA has a weaker inhibitory effect on cyclooxygenase. The related sulfonamide, sulfadiazine, shows inhibitory activity against both COX and LOX enzymes.
Experimental Protocols:
Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity Assays
Objective: To measure the enzymatic activity of COX and LOX and their inhibition by Sulfasalazine.
General Procedure:
-
Enzyme and Substrate Preparation:
-
Purified COX or LOX enzyme is used.
-
Arachidonic acid (for COX) or linoleic acid (for LOX) is used as the substrate.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of Sulfasalazine.
-
Initiate the reaction by adding the substrate.
-
-
Detection of Products:
-
The formation of products (e.g., PGE2 for COX, hydroperoxides for LOX) is measured over time.
-
Detection methods can include spectrophotometry (measuring absorbance changes), fluorometry, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more specific quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Sulfasalazine.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
References for Detailed Protocols: [20][23][24][25][26][27][28]
Signaling Pathway Diagram
Caption: Sulfasalazine and 5-ASA inhibit COX and LOX enzymes.
Summary of Findings
Independent research has consistently verified the inhibitory effects of Sulfasalazine on the NF-κB signaling pathway and the arachidonic acid metabolic cascade. The parent molecule, Sulfasalazine, appears to be the primary active agent in inhibiting NF-κB, while both Sulfasalazine and its metabolite, 5-ASA, contribute to the inhibition of the lipoxygenase pathway. These multi-faceted anti-inflammatory actions provide a strong rationale for the clinical efficacy of Sulfasalazine in treating inflammatory conditions. Further research focusing on direct, head-to-head replication studies will continue to strengthen our understanding of this important therapeutic agent.
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. licorbio.com [licorbio.com]
- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. protocols.io [protocols.io]
- 17. Identification of New IκBα Complexes by an Iterative Experimental and Mathematical Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 20. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Soybean lipoxygenase inhibition: studies with the sulphasalazine metabolites N-acetylaminosalicylic acid, 5-aminosalicylic acid and sulphapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of platelet thromboxane synthetase by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. assaygenie.com [assaygenie.com]
- 25. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipoxygenase activity determination [protocols.io]
- 28. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Sulfasalazine and Its Metabolites in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arthritic effects of Sulfasalazine (SASP) and its primary metabolites, Sulfapyridine (SP) and 5-Aminosalicylic Acid (5-ASA). The information presented is based on experimental data from in vitro and in vivo models of arthritis, offering insights into their respective mechanisms of action and therapeutic potential.
Introduction
Sulfasalazine has been a cornerstone in the treatment of rheumatoid arthritis for decades. It is a prodrug that, upon ingestion, is cleaved by colonic bacteria into its two main components: SP and 5-ASA.[1][2] Understanding the individual contributions of these metabolites is crucial for optimizing therapy and developing novel anti-inflammatory agents. This guide dissects the available preclinical and clinical data to delineate the distinct roles of SASP, SP, and 5-ASA in modulating inflammatory responses relevant to arthritis.
Quantitative Data Summary
The following tables summarize the comparative effects of Sulfasalazine and its metabolites on key inflammatory parameters.
Table 1: Effect on Chemokine Secretion from Rheumatoid Arthritis Synovial Tissue Explants
| Compound | IL-8 Secretion (% inhibition) | GROα Secretion (% inhibition) | MCP-1 Secretion (% inhibition) |
| Sulfasalazine | Decreased | Decreased | Not specified |
| Sulfapyridine | 22% | 55% | 42% |
| 5-ASA | No effect | Increased | No effect |
Data sourced from a study on RA synovial tissue explants.[3]
Table 2: Effect on IL-1β-Stimulated Rheumatoid Arthritis Synovial Fibroblasts
| Compound | IL-8 Secretion (% inhibition) | GROα Secretion (% inhibition) |
| Sulfasalazine | Increased secretion | Increased secretion |
| Sulfapyridine | 24% | 21% |
| 5-ASA | Not specified | Not specified |
Data from in vitro studies with RA synovial fibroblasts.[3]
Table 3: Effect on Angiogenesis and Endothelial Cell Function
| Compound | bFGF-induced Endothelial Cell Chemotaxis (% inhibition) | Basal Endothelial Cell Proliferation |
| Sulfasalazine | 59% | Decreased |
| Sulfapyridine | 22% | Decreased |
| 5-ASA | No effect | Increased |
Data from studies on human dermal microvascular endothelial cells (HMVEC).[4]
Table 4: Inhibition of Arachidonic Acid Metabolism in Human Neutrophils
| Compound | IC50 for LTB4 Synthesis (from exogenous AA) | IC50 for LTB4 Synthesis (from endogenous AA) | Inhibition of 14C-AA release from phospholipids |
| Sulfasalazine | 0.8 mM | 2.8 mM | 46.0% at 4 mM |
| 5-ASA | 6.0 mM | 6.4 mM | No inhibition |
| N-acetyl-5-ASA | 5.4 mM | 8.0 mM | Not specified |
Data from in vitro studies on human neutrophils.[5]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of Sulfasalazine and its metabolites are mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
Sulfasalazine is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It acts by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Notably, studies have shown that Sulfapyridine and 5-ASA do not inhibit NF-κB activation.[6]
Caption: Sulfasalazine inhibits the NF-κB pathway by blocking IKK-mediated IκBα phosphorylation.
Arachidonic Acid Metabolism
Sulfasalazine and its metabolites also interfere with the arachidonic acid cascade, which is responsible for the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. Sulfasalazine inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][5] It also inhibits the release of arachidonic acid from membrane phospholipids by targeting phospholipase A2. 5-ASA and its acetylated form primarily act as inhibitors of the lipoxygenase pathway.[5]
Caption: Sulfasalazine and its metabolites inhibit the arachidonic acid inflammatory cascade.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
A commonly used preclinical model to evaluate anti-arthritic drugs.
-
Induction: Female Wistar Furth rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant, followed by a booster injection.
-
Treatment: Once arthritis is established (typically around day 11-14), animals are treated with Sulfasalazine (e.g., 80 mg/day) or vehicle control via oral gavage.
-
Assessment:
-
Clinical Scoring: Joint inflammation is scored visually on a scale of 0-4 for each paw.
-
Histopathology: At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Radiography: X-rays of the paws are taken to assess joint damage and periosteal new bone formation.[7]
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
In Vitro Chemokine Secretion Assay
This assay quantifies the effect of compounds on the production of chemokines by synovial tissue.
-
Tissue Culture: Synovial tissue explants from rheumatoid arthritis patients are cultured in a suitable medium (e.g., DMEM) with or without the test compounds (Sulfasalazine, Sulfapyridine, 5-ASA) for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the culture supernatants are collected.
-
ELISA: The concentration of specific chemokines (e.g., IL-8, GROα, MCP-1) in the supernatants is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The results are typically expressed as pg/mL or as a percentage of the control.[3]
Endothelial Cell Chemotaxis Assay
This assay measures the ability of endothelial cells to migrate towards a chemoattractant, a key process in angiogenesis.
-
Cell Culture: Human dermal microvascular endothelial cells (HMVEC) are cultured to confluence.
-
Boyden Chamber Assay: A Boyden chamber with a porous membrane (e.g., 8 μm pores) is used. The lower chamber is filled with medium containing a chemoattractant (e.g., basic fibroblast growth factor, bFGF) and the test compounds. HMVECs are seeded in the upper chamber.
-
Incubation and Staining: The chamber is incubated for a set time (e.g., 4 hours) to allow cell migration. Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Diff-Quik).
-
Quantification: The number of migrated cells is counted under a microscope in several high-power fields. The results are expressed as the percentage of migration compared to the control.[4]
Conclusion
The evidence strongly indicates that Sulfasalazine and its metabolite Sulfapyridine are the primary active moieties in the context of arthritis, while 5-ASA appears to have minimal direct anti-arthritic effects. Sulfasalazine exerts its anti-inflammatory action through a multi-pronged approach, including the potent inhibition of the NF-κB pathway and the arachidonic acid cascade. Sulfapyridine contributes significantly to the anti-inflammatory profile by inhibiting the production of key chemokines and modulating endothelial cell function. In contrast, 5-ASA's primary role appears to be in the context of inflammatory bowel disease.
This comparative analysis provides a framework for researchers to understand the distinct contributions of Sulfasalazine and its metabolites. Future research should focus on developing analogs of Sulfapyridine with improved efficacy and safety profiles for the treatment of rheumatoid arthritis and other inflammatory joint diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of human colonic arachidonic acid metabolism by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of sulfasalazine on rheumatoid arthritic synovial tissue chemokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with sulfasalazine or sulfapyridine, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of effects of sulfasalazine and its metabolites on the metabolism of endogenous vs. exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of sulfasalazine on established collagen arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sulfasymazine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Sulfasymazine, a sulfonamide, requires careful handling and disposal to prevent potential harm to human health and ecosystems. Adherence to established protocols is not only a matter of best practice but also a legal requirement under various regulations.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal.[1][2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2] Hazardous waste is defined as anything that is specifically listed as such or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]
In 2019, the EPA enacted Subpart P of the RCRA, which provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities.[1] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[1]
This compound Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for sulfasalazine, a related sulfonamide, indicates that it is considered a hazardous substance.[4] It is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and reproductive toxicity.[5][6][7] Given these properties, it is prudent to handle this compound as a hazardous chemical.
Key Hazard Information for a Related Compound (Sulfasalazine):
| Hazard Classification | Description |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] |
| Carcinogenicity | Suspected of causing cancer.[6][7] |
| Reproductive Toxicity | May damage fertility or the unborn child.[5][6] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is based on general guidelines for hazardous pharmaceutical waste.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[5] Work in a well-ventilated area, preferably under a laboratory hood.[7]
-
Segregation: Do not mix this compound waste with non-hazardous waste. It must be segregated into a designated hazardous waste container that is clearly labeled.
-
Containerization: Use a leak-proof, sealable container for collecting this compound waste. The container should be compatible with the chemical and clearly labeled with "Hazardous Waste" and the chemical name.
-
Waste Accumulation: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. Follow your institution's guidelines for the maximum accumulation time.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with EPA regulations.[1] The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]
-
Documentation: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
For non-hazardous pharmaceutical waste , the recommended disposal method is through a drug take-back program.[8][9][10] If a take-back program is not available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[11][12] However, given the hazardous nature of related sulfonamides, this method is not recommended for this compound.
Never flush this compound down the toilet or drain. [1][10] Pharmaceuticals can contaminate water supplies as wastewater treatment plants are often not equipped to remove them.[10]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This structured approach to the disposal of this compound ensures the safety of laboratory personnel, protects the environment, and maintains compliance with regulatory standards. By treating this compound as a hazardous substance and following these guidelines, research and development professionals can uphold their commitment to responsible chemical management.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 10. epa.gov [epa.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
